Raloxifene Bismethyl Ether
Beschreibung
Eigenschaften
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQTKAUSVEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444581 | |
| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-38-8 | |
| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Raloxifene Bismethyl Ether from Raloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Raloxifene Bismethyl Ether from its precursor, Raloxifene. Raloxifene, a selective estrogen receptor modulator (SERM), possesses two phenolic hydroxyl groups that can be chemically modified to alter its biological activity. The methylation of these hydroxyl groups to form this compound is a key transformation for researchers studying the structure-activity relationships of Raloxifene and its metabolites. This document details a robust experimental protocol for this synthesis, presents key quantitative data in a clear tabular format, and includes visualizations of the chemical transformation and experimental workflow to aid in comprehension and execution.
Introduction
Raloxifene is a well-established therapeutic agent used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is mediated through its interaction with estrogen receptors. The two phenolic hydroxyl groups at the 6 and 4' positions of the molecule are crucial for its binding to these receptors.
This compound, a metabolite of Raloxifene, is an inactive compound at the estrogen receptor due to the absence of these critical hydroxyl groups.[1][2] The synthesis of this derivative is of significant interest to researchers for several reasons:
-
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of Raloxifene with its bismethyl ether, researchers can further elucidate the role of the phenolic hydroxyl groups in its mechanism of action.
-
Metabolite Identification and Synthesis: The synthesis of this compound provides an authentic standard for analytical studies aimed at identifying and quantifying Raloxifene metabolites in biological samples.
-
Development of New Chemical Entities: Understanding the chemical modifications possible on the Raloxifene scaffold can inform the design and synthesis of new SERMs with potentially improved therapeutic profiles.
This guide provides a detailed protocol for the synthesis of this compound from Raloxifene via a Williamson ether synthesis, a reliable and high-yielding method for the formation of ethers from alcohols.
Chemical Transformation
The synthesis of this compound from Raloxifene is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups of Raloxifene using a suitable base to form a phenoxide intermediate, which then acts as a nucleophile and attacks a methylating agent.
Caption: General overview of the Williamson ether synthesis for the preparation of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from Raloxifene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Raloxifene Hydrochloride | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Methyl Iodide (CH₃I) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Diethyl Ether, anhydrous | ≥99.7% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house |
| Brine (Saturated Sodium Chloride Solution) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica (B1680970) Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Solvents for Chromatography (Hexanes, Ethyl Acetate) | HPLC Grade | Commercially Available |
Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of Raloxifene Free Base: Raloxifene is often supplied as the hydrochloride salt. To begin the synthesis, the free base must be generated. Dissolve Raloxifene hydrochloride (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane/methanol). Add a saturated aqueous solution of sodium bicarbonate and stir until the evolution of gas ceases. Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the Raloxifene free base.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the Raloxifene free base (1.0 eq). Dissolve the solid in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of Raloxifene).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation.
-
Methylation: Add methyl iodide (3.0 eq) dropwise to the reaction mixture at 0°C using the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.
-
Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Raloxifene (MW: 473.58 g/mol ) | 1.0 eq |
| Sodium Hydride (MW: 24.00 g/mol ) | 2.5 eq |
| Methyl Iodide (MW: 141.94 g/mol ) | 3.0 eq |
| Product | |
| This compound (MW: 501.64 g/mol ) | - |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-85% |
| Analytical Data (Predicted) | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Two new singlets around 3.8-4.0 ppm (2 x -OCH₃). Disappearance of phenolic -OH signals. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Two new signals around 55-56 ppm (2 x -OCH₃). |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₃₀H₃₁NO₄S: 502.20. Found: 502.2. |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a multi-step process from starting material to final product, as detailed in the experimental workflow.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from Raloxifene. The Williamson ether synthesis is a reliable method for this transformation, and the provided experimental details, quantitative data, and workflow diagrams should enable researchers to successfully prepare this important derivative for their studies. The characterization of the final product is crucial, and the predicted analytical data serves as a guide for confirming the identity and purity of the synthesized this compound. This work will support further research into the structure-activity relationships of SERMs and the metabolic fate of Raloxifene.
References
An In-Depth Technical Guide to the Chemical Properties of Raloxifene Bismethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) Bismethyl Ether is a significant metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. As a compound where both hydroxyl groups of the parent molecule have been methylated, its chemical and biological properties are of considerable interest in the fields of drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the known chemical properties of Raloxifene Bismethyl Ether, including its physicochemical characteristics, metabolic pathway, and available biological activity data. Detailed experimental protocols and data visualizations are provided to support further research and development.
Physicochemical Properties
This compound is most commonly available as a free base and a hydrochloride salt. The fundamental physicochemical properties are summarized in the table below. While generally described as soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol, specific quantitative solubility data remains limited in publicly available literature.
| Property | This compound | This compound Hydrochloride | Reference |
| Molecular Formula | C₃₀H₃₁NO₄S | C₃₀H₃₂ClNO₄S | [1] |
| Molecular Weight | 501.64 g/mol | 538.10 g/mol | [1][2] |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Soluble in DMF, DMSO, and Methanol | Data not available | [3] |
Metabolic Pathway of Raloxifene
This compound is formed during the metabolism of Raloxifene. The primary metabolic route for Raloxifene is not through the cytochrome P450 (CYP450) enzyme system, but rather through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxyl groups of Raloxifene. While glucuronidation is the major pathway, minor metabolic pathways, including methylation, lead to the formation of this compound.
Biological Activity
This compound is generally characterized as an estrogen receptor (ER) inactive compound.[1][2][3] This is attributed to the methylation of the hydroxyl groups, which are crucial for high-affinity binding to the estrogen receptor.
However, despite its classification as ER-inactive, some studies have reported biological activity. Notably, this compound has been shown to exhibit antiproliferative activity in human breast cancer cell lines.
| Cell Line | Assay | Endpoint | Value | Reference |
| MCF-7 | Antiproliferation Assay | IC₅₀ | 300 nM | [4] |
This finding suggests that while this compound may not act through the classical estrogen receptor pathway, it may possess other mechanisms of action that warrant further investigation.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely available in peer-reviewed literature. The following sections provide generalized methodologies based on the synthesis and analysis of the parent compound, Raloxifene, and its other derivatives, which can be adapted for this compound.
Synthesis
A plausible synthetic route to this compound would involve the methylation of Raloxifene.
Reaction Scheme:
General Procedure:
-
Dissolve Raloxifene in a suitable aprotic solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the hydroxyl groups.
-
Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard chromatographic techniques.
Workflow for Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic In Vitro Profile of Raloxifene Bismethyl Ether: A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current understanding of the in vitro mechanism of action of Raloxifene (B1678788) Bismethyl Ether. Based on a comprehensive review of available scientific literature, this document outlines the known characteristics of this compound and provides context through the well-elucidated mechanisms of its parent compound, Raloxifene.
Executive Summary
Direct, in-depth research on the specific in vitro mechanism of action of Raloxifene Bismethyl Ether is notably limited. The primary characterization of this compound in the existing literature is as a metabolite of Raloxifene. Crucially, it is often described as an estrogen receptor (ER) inactive compound, suggesting that its biological activity, if any, may not be mediated through traditional estrogen receptor pathways. This guide summarizes the available information on this compound and provides a detailed overview of the in vitro mechanisms of Raloxifene to offer a comparative context.
This compound: Current Knowledge
This compound is recognized as a metabolite of Raloxifene, a well-known selective estrogen receptor modulator (SERM).[1][2] The defining feature of this compound, as highlighted in multiple sources, is the absence of both hydroxyl groups, which are present in the parent Raloxifene molecule. This structural modification is believed to be the reason for its reported inactivity at the estrogen receptor.[1][2] One study noted that this compound had no effect on tissue toughness in an ex vivo beam model.[1][2]
Due to the sparse data, a detailed quantitative summary and experimental protocols specifically for this compound cannot be provided at this time. The following sections will focus on the parent compound, Raloxifene, to provide a framework for understanding potential, though currently uninvestigated, mechanisms.
The In Vitro Mechanism of Action of Raloxifene (Parent Compound)
Raloxifene exhibits a complex and tissue-specific pharmacological profile, acting as an estrogen agonist in some tissues and an antagonist in others.[3][4] Its in vitro effects have been studied in various cell types, particularly in the context of cancer.
Antiproliferative and Pro-Apoptotic Effects
A significant body of research demonstrates that Raloxifene can inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.
-
Bladder Cancer: In the TSU-PR1 human bladder cancer cell line, which is high in estrogen receptor beta (ERβ), Raloxifene induced apoptosis in a dose-dependent manner (10⁻⁹ to 10⁻⁶ M).[5]
-
Prostate Cancer: The effects of Raloxifene on prostate cancer cells appear to be dependent on the relative expression levels of ERα and ERβ.[6]
-
Breast Cancer: In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, Raloxifene, particularly in combination with gefitinib (B1684475), decreased cell viability and potentiated apoptosis.[7]
-
Urothelial Carcinoma: In RT4 urothelial carcinoma cells, Raloxifene's growth inhibition was found to be ER-dependent and mediated by both apoptosis and inhibition of proliferation.[8]
Signaling Pathways Modulated by Raloxifene
Raloxifene's cellular effects are mediated through a variety of signaling pathways, some of which are independent of the estrogen receptor.
-
Caspase-Dependent Apoptosis: In TSU-PR1 cells, Raloxifene induces the caspase-dependent cleavage of BAD, a pro-apoptotic protein.[5] In RT4 cells, it activates caspase-3 and its effector, PARP.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: In vascular smooth muscle cells, Raloxifene has been shown to induce apoptosis through the activation of the p38 MAPK cascade in a non-genomic mechanism mediated by ERα.[9]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: In ER-negative hepatoma and breast cancer cells, Raloxifene can directly bind to and activate the Aryl Hydrocarbon Receptor (AhR), leading to apoptosis.[10] This indicates a mechanism of action that is independent of the estrogen receptor.
-
Cell Cycle Regulation: Raloxifene has been observed to affect the expression of cell cycle regulatory proteins. In RT4 cells, it leads to the stabilization of p27 and an increase in BTG2 expression, while reducing cyclin D1 transcription.[8]
-
NFκB and β-catenin Signaling: In combination with gefitinib in TNBC cells, Raloxifene affects the expression and phosphorylation of proteins involved in cell proliferation, such as NFκB and β-catenin.[7]
Visualizing the Metabolic Relationship
The following diagram illustrates the relationship between Raloxifene and its metabolite, this compound.
Caption: Metabolic conversion of Raloxifene to this compound.
Experimental Protocols for Raloxifene (Parent Compound)
While specific protocols for this compound are unavailable, the methodologies used to study Raloxifene provide a template for potential future investigations.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell viability by measuring the metabolic activity of cells.
-
DNA Synthesis Assay: Techniques like BrdU incorporation are used to measure the rate of DNA synthesis as an indicator of cell proliferation.
Apoptosis Assays
-
Nuclear Morphology: Staining with dyes like DAPI or Hoechst to observe changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation.
-
DNA Fragmentation Analysis: Assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) are used to detect DNA breaks characteristic of apoptosis.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.
-
Western Blotting for Apoptotic Proteins: Analysis of the expression and cleavage of proteins involved in apoptosis, such as PARP, BAD, Bax, Bcl-2, and cytochrome c.
Signaling Pathway Analysis
-
Western Blotting: To detect the expression and phosphorylation status of key signaling proteins (e.g., ERK, p38, NFκB, β-catenin).
-
Co-immunoprecipitation: To study protein-protein interactions, such as the binding of Raloxifene to its receptors.
Quantitative Data for Raloxifene and a Related Derivative
The following table summarizes some of the quantitative data found for Raloxifene and its bis-sulfamated derivative, which has been studied for its antiproliferative effects.
| Compound | Cell Line | Assay | Value | Reference |
| Raloxifene | T-47D (breast cancer) | Antiproliferative (GI50) | Comparable to R-bis 7 | [11] |
| Raloxifene bis-sulfamate (R-bis 7) | T-47D (breast cancer) | Antiproliferative (GI50) | 7.12 µM | [11] |
| Raloxifene bis-sulfamate (R-bis 7) | MDA-MB-231 (breast cancer) | Antiproliferative (GI50) | 1.34 µM | [11] |
| Raloxifene bis-sulfamate (R-bis 7) | UACC-62 (melanoma) | Antiproliferative (GI50) | 1.47 µM | [11] |
| Raloxifene bis-sulfamate (R-bis 7) | SN12C (renal cancer) | Antiproliferative (GI50) | 1.61 µM | [11] |
| Raloxifene bis-sulfamate (R-bis 7) | JEG3 (choriocarcinoma) | STS Inhibition (IC50) | 12.2 nM (whole cell) | [12] |
| Raloxifene bis-sulfamate (R-bis 7) | - | ERα Binding (Ki) | 13.0 ± 0.8 nM | [11] |
| Raloxifene HCl | - | ERα Binding (Ki) | 0.07 ± 0.01 nM | [11] |
Conclusion and Future Directions
The current body of scientific literature provides limited specific insights into the in vitro mechanism of action of this compound. It is primarily identified as an ER-inactive metabolite of Raloxifene. In contrast, Raloxifene has a well-documented, multi-faceted mechanism involving both ER-dependent and ER-independent pathways to exert its antiproliferative and pro-apoptotic effects across various cell types.
Future research is warranted to elucidate whether this compound possesses any unique biological activities independent of the estrogen receptor. Investigating its potential interactions with other cellular targets, such as the Aryl Hydrocarbon Receptor, or its effects on key signaling cascades, would be critical to fully understand its pharmacological profile. Without such dedicated studies, a detailed technical guide on its specific mechanism of action remains an area for future development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene, a mixed estrogen agonist/antagonist, induces apoptosis through cleavage of BAD in TSU-PR1 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene potentiates the effect of gefitinib in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene inhibits growth of RT4 urothelial carcinoma cells via estrogen receptor-dependent induction of apoptosis and inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen and raloxifene induce apoptosis by activating p38 mitogen-activated protein kinase cascade in synthetic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Raloxifene Bismethyl Ether: A Technical Guide to its Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene Bismethyl Ether is a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. Structurally, it is characterized by the methylation of both hydroxyl groups present in the parent Raloxifene molecule. This modification significantly alters its pharmacological profile, rendering it largely inactive as a modulator of the estrogen receptor (ER). More recent investigations have also explored its activity at other cellular targets, such as the Aryl Hydrocarbon Receptor (AhR), where it has also been shown to be inactive. This lack of biological activity at key receptors makes this compound a valuable tool in pharmacological research, primarily serving as a negative control in studies investigating the mechanisms of Raloxifene and other SERMs. This technical guide provides a comprehensive overview of the known biological (in)activity of this compound, including available quantitative data and detailed experimental protocols.
Core Biological Inactivity
The primary defining characteristic of this compound is its lack of significant interaction with the estrogen receptor. The hydroxyl groups on the Raloxifene molecule are crucial for high-affinity binding to the ER. Methylation of these groups in this compound sterically hinders and electronically modifies the key pharmacophoric features necessary for receptor engagement and subsequent modulation of ER-mediated signaling pathways.
Furthermore, studies investigating the off-target effects of Raloxifene have examined the role of its analogs in modulating other signaling pathways. One such pathway is mediated by the Aryl Hydrocarbon Receptor (AhR). Research has demonstrated that while Raloxifene can activate AhR, this compound (also referred to as Raloxifene analog F in some studies) fails to induce this activation[1][2]. This suggests that the hydroxyl groups are also important for the AhR-mediated activity of Raloxifene.
Quantitative Data on Biological Inactivity
The following table summarizes the available data quantifying the lack of biological activity of this compound.
| Biological Target | Assay Type | Test System | Result | Reference |
| Estrogen Receptor (ER) | Not specified in detail in the available search results, but consistently referred to as inactive. | Various in vitro systems | Inactive | [1][3][4][5] |
| Aryl Hydrocarbon Receptor (AhR) | AhRE-luciferase reporter activity assay | Hepa1 cells | Failed to induce AhR activation | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols relevant to the assessment of the biological activity of this compound, primarily focusing on its use as a negative control.
Estrogen Receptor Binding Assay
While specific binding data for this compound is not detailed in the provided search results, a general competitive binding assay protocol is used to determine the affinity of compounds for the estrogen receptor.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor (ERα or ERβ) by measuring its ability to displace a radiolabeled estrogen.
Materials:
-
Recombinant human ERα or ERβ
-
Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)
-
Test compound (this compound)
-
Reference compound (unlabeled 17β-estradiol, Raloxifene)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant ER and radiolabeled estradiol are incubated in the assay buffer.
-
Increasing concentrations of the test compound or reference compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand (e.g., by filtration or dextran-coated charcoal).
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol is based on the methodology used to demonstrate the inactivity of this compound on AhR.
Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor (AhR) transcriptional activity using a reporter gene assay.
Materials:
-
Hepa1 cells (or other suitable cell line) stably or transiently transfected with an AhR-responsive element (AhRE) linked to a luciferase reporter gene.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Positive control (e.g., TCDD or Raloxifene).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected Hepa1 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the positive control, or the vehicle control.
-
Incubate the cells for a specified period (e.g., 15 hours)[2].
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability or total protein if necessary.
-
Express the results as fold-change in luciferase activity relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established lack of interaction of this compound with the Estrogen Receptor signaling pathway and its role in a typical experimental workflow as a negative control.
Figure 1. Differential interaction with the Estrogen Receptor signaling pathway.
Figure 2. Use of this compound as a negative control.
Conclusion
This compound is a critical tool for researchers in the field of endocrinology and cancer biology. Its well-documented inactivity at both the estrogen receptor and the aryl hydrocarbon receptor, in stark contrast to its parent compound Raloxifene, makes it an ideal negative control. The use of this compound in experimental designs allows for the confident attribution of observed biological effects of Raloxifene to its direct interaction with these receptors. This technical guide provides the foundational information necessary for the informed use of this compound in research settings, ensuring the rigor and reproducibility of studies investigating the complex pharmacology of selective estrogen receptor modulators.
References
- 1. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Understanding the Metabolic Fate of Raloxifene: A Technical Guide to the Putative Formation of Raloxifene Bismethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women. Its pharmacological activity is intrinsically linked to its metabolism, which dictates its bioavailability, tissue-specific effects, and clearance from the body. While the primary metabolic routes of Raloxifene are well-documented as glucuronidation and cytochrome P450-mediated oxidation, the formation of a specific derivative, Raloxifene Bismethyl Ether, presents an area of scientific inquiry.
This technical guide provides an in-depth exploration of the known metabolic pathways of Raloxifene and delves into the hypothetical formation of this compound. While direct in vivo evidence for the enzymatic production of this bismethylated metabolite is not robustly established in peer-reviewed literature, its availability as a research chemical and reference as a "metabolite" from commercial suppliers warrants a scientific discussion of its potential origins.[1][2][3][4] This document summarizes available data, outlines detailed experimental protocols for studying Raloxifene metabolism, and presents visual diagrams to elucidate the involved pathways and workflows.
Core Metabolic Pathways of Raloxifene
The metabolism of Raloxifene is extensive, with less than 1% of the parent drug being detected unchanged in plasma. The predominant metabolic transformations are Phase II conjugation reactions, specifically glucuronidation, and to a lesser extent, Phase I oxidation reactions mediated by cytochrome P450 enzymes.
Phase II Metabolism: Glucuronidation
Glucuronidation is the major metabolic fate of Raloxifene. This process involves the covalent addition of glucuronic acid to the hydroxyl groups of the Raloxifene molecule, significantly increasing its water solubility and facilitating its excretion. The primary enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs).
Two main glucuronide conjugates of Raloxifene have been identified:
-
Raloxifene-6-glucuronide: Formed at the hydroxyl group on the benzothiophene (B83047) ring.
-
Raloxifene-4'-glucuronide: Formed at the hydroxyl group on the phenyl ring.
These glucuronides are the most abundant circulating forms of Raloxifene-related compounds in the plasma.
Phase I Metabolism: Oxidation
A smaller fraction of Raloxifene undergoes oxidation, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] This pathway can lead to the formation of reactive intermediates, which can then be detoxified by conjugation with glutathione (B108866) (GSH).[5]
The Putative Pathway to this compound
The formation of this compound would involve the methylation of both the 6-hydroxyl and the 4'-hydroxyl groups of the parent molecule. While direct enzymatic evidence for this specific bis-methylation is scarce, a hypothetical pathway can be proposed based on the known metabolism of other phenolic compounds. This pathway would likely involve O-methylation catalyzed by methyltransferase enzymes.
Hypothetical Enzymatic Pathway
The most probable candidate enzyme for the O-methylation of the phenolic hydroxyl groups of Raloxifene is Catechol-O-methyltransferase (COMT) . COMT is a well-characterized enzyme responsible for the methylation of catecholamines and other catechol-containing compounds, including catechol estrogens. Although Raloxifene is not a catechol, COMT has been shown to methylate a variety of phenolic substrates. It is plausible that Raloxifene could be a substrate for COMT or other phenol-O-methyltransferases, leading to the sequential methylation of its two hydroxyl groups to form a monomethyl ether intermediate and subsequently the bismethyl ether.
It is important to note that this pathway is speculative and requires experimental validation. The low levels or absence of detectable this compound in most metabolic studies suggest that if this pathway exists, it is likely a very minor one.
This compound as a Research Chemical
This compound is commercially available and is often referred to as a metabolite of Raloxifene in product descriptions from chemical suppliers.[1][2][3][4] Its primary use appears to be as a research chemical and an analytical standard . In scientific research, it can serve several purposes:
-
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of Raloxifene with that of its bismethyl ether, researchers can elucidate the importance of the free hydroxyl groups for its interaction with the estrogen receptor and its overall pharmacological effects.[6][7] The absence of the hydroxyl groups in the bismethyl ether derivative renders it inactive as an estrogen receptor modulator.[1][2][3]
-
Analytical Reference Standard: In metabolic studies, having a synthesized standard of a potential metabolite is crucial for its unambiguous identification and quantification in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Synthetic Intermediate: Isotopically labeled versions of this compound are used as intermediates in the synthesis of deuterated Raloxifene, which is valuable for pharmacokinetic studies.[8]
Data Presentation
Table 1: Key Enzymes in Raloxifene Metabolism
| Metabolic Pathway | Enzyme Family | Specific Enzymes | Primary Metabolites |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide |
| Oxidation | Cytochrome P450 (CYP) | CYP3A4 | Oxidized Raloxifene intermediates |
| Hypothetical Methylation | Methyltransferases | Catechol-O-methyltransferase (COMT) or other Phenol-O-methyltransferases | Raloxifene monomethyl ether, this compound |
Experimental Protocols
In Vitro Metabolism of Raloxifene using Human Liver Microsomes
This protocol is designed to identify and quantify the metabolites of Raloxifene formed by hepatic enzymes.
1. Materials:
-
Raloxifene
-
This compound (as a reference standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
S-adenosyl methionine (SAM) (for methylation studies)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of Raloxifene in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLMs (e.g., 0.5 mg/mL final concentration) and phosphate buffer.
-
Add the Raloxifene stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the appropriate co-factors:
-
For oxidative metabolism: Add the NADPH regenerating system.
-
For glucuronidation: Add UDPGA.
-
For methylation: Add SAM.
-
For a comprehensive metabolic profile, a combination of co-factors can be used.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method for the separation and detection of Raloxifene and its potential metabolites.
-
Use the this compound reference standard to confirm the retention time and mass fragmentation pattern of any potential methylated metabolite.
Visualizations
Caption: Overview of the metabolic pathways of Raloxifene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | DC Chemicals [dcchemicals.com]
- 4. amsbio.com [amsbio.com]
- 5. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
Raloxifene Bismethyl Ether: A Technical Whitepaper on a Putative Inactive Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is extensively metabolized in the body, primarily through glucuronidation. While the glucuronide conjugates are well-characterized, other potential metabolic pathways, such as O-methylation, are less understood. This technical guide explores the concept of Raloxifene Bismethyl Ether as a putative inactive metabolite of raloxifene. Due to a lack of direct experimental data on this specific metabolite in publicly available literature, this paper synthesizes information on raloxifene metabolism, the role of O-methylation in drug metabolism, and the structure-activity relationships of SERMs to build a scientifically grounded hypothesis about the formation and activity of this compound. This document provides hypothetical metabolic pathways, discusses the likely impact of bismethylation on estrogen receptor binding, and outlines potential experimental protocols for its investigation.
Introduction to Raloxifene Metabolism
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population. Its therapeutic effects are mediated by its differential agonist and antagonist activities on estrogen receptors (ERs) in various tissues. The clinical pharmacology of raloxifene is significantly influenced by its extensive first-pass metabolism.
The primary metabolic pathway for raloxifene is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process occurs at the two phenolic hydroxyl groups of the raloxifene molecule, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide. These glucuronide metabolites are the major circulating forms of the drug but exhibit significantly lower binding affinity for the estrogen receptor compared to the parent compound.[1][2]
While glucuronidation is the predominant metabolic route, the potential for other phase II metabolic reactions, such as methylation, exists. O-methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT), is a common pathway for the metabolism of catechol estrogens and other phenolic compounds.[3] Although not extensively reported for raloxifene, the presence of phenolic hydroxyl groups makes it a potential substrate for O-methylation. The complete methylation of both hydroxyl groups would result in the formation of this compound.
The Hypothesized Metabolic Pathway to this compound
The formation of this compound from raloxifene would likely proceed via a two-step O-methylation process, catalyzed by an enzyme such as COMT. This hypothetical pathway is depicted below.
Caption: Hypothetical metabolic pathway of Raloxifene to this compound via sequential O-methylation.
Expected Biological Inactivity of this compound
The biological activity of raloxifene as a SERM is critically dependent on its ability to bind to the ligand-binding domain of the estrogen receptor. This binding involves specific hydrogen bond interactions between the phenolic hydroxyl groups of raloxifene and amino acid residues within the receptor's binding pocket.
The methylation of these hydroxyl groups to form ether linkages in this compound would eliminate the potential for these crucial hydrogen bonds. This structural modification is expected to significantly reduce, if not completely abolish, the binding affinity of the molecule for the estrogen receptor. Consequently, this compound is predicted to be an inactive metabolite, devoid of the SERM activity of the parent compound.
The following diagram illustrates the principle of estrogen receptor modulation by a SERM like raloxifene and why the bismethylated form would be inactive.
Caption: Logical flow diagram illustrating the necessity of hydroxyl groups for SERM activity and the predicted inactivity of this compound.
Quantitative Data Summary (Hypothetical)
As no direct experimental data for this compound is available, the following table presents a hypothetical comparison of its expected properties against the known data for raloxifene and its major glucuronide metabolites. This is for illustrative purposes to guide future research.
| Compound | Estrogen Receptor Binding Affinity (IC50) | In vitro Potency (Cell Proliferation Assay) |
| Raloxifene | ~1 nM | High |
| Raloxifene-6-glucuronide | >1000 nM | Low |
| Raloxifene-4'-glucuronide | >100 nM | Low |
| This compound (Predicted) | >10,000 nM | Very Low / Inactive |
Proposed Experimental Protocols
To validate the existence and characterize the activity of this compound, the following experimental approaches are proposed.
Synthesis of this compound
A reference standard of this compound would need to be chemically synthesized. A potential synthetic route is the Williamson ether synthesis, reacting raloxifene with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a suitable base.
In Vitro Metabolism Studies
Objective: To determine if raloxifene is metabolized to its bismethyl ether derivative in vitro.
Methodology:
-
Incubate raloxifene with human liver microsomes or recombinant COMT enzyme.
-
The incubation mixture should contain S-adenosyl methionine (SAM) as a methyl group donor.
-
Following incubation, the reaction will be quenched, and the metabolites extracted.
-
The extracts will be analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify the presence of this compound by comparing its retention time and mass spectrum to the synthetic standard.
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for the identification of this compound as a metabolite.
Estrogen Receptor Binding Assay
Objective: To quantify the binding affinity of this compound for the estrogen receptor.
Methodology:
-
A competitive binding assay will be performed using a source of estrogen receptors (e.g., from MCF-7 cell lysates).
-
A radiolabeled estrogen (e.g., [3H]-estradiol) will be incubated with the receptor source in the presence of increasing concentrations of unlabeled this compound.
-
The amount of bound radioligand will be measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) will be calculated.
Cell-Based Functional Assays
Objective: To assess the functional activity of this compound on estrogen receptor signaling.
Methodology:
-
Estrogen-responsive cells (e.g., MCF-7 breast cancer cells) will be treated with varying concentrations of this compound.
-
Cell proliferation assays (e.g., MTT or BrdU incorporation assays) will be conducted to determine the effect on cell growth.
-
Reporter gene assays can also be employed, where cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The effect of the compound on reporter gene expression would indicate its agonist or antagonist activity.
Conclusion
While this compound has not been prominently featured in the existing literature on raloxifene metabolism, its formation is theoretically plausible through O-methylation of the parent compound's phenolic hydroxyl groups. Based on the well-established structure-activity relationships of SERMs, it is strongly hypothesized that this bismethylated derivative would be an inactive metabolite due to its inability to form key hydrogen bonds with the estrogen receptor. The experimental protocols outlined in this whitepaper provide a roadmap for future research to confirm the existence of this metabolite and validate its predicted lack of biological activity. A thorough understanding of all potential metabolic pathways of raloxifene is crucial for a complete picture of its disposition and for the development of future SERMs with improved pharmacological profiles.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells | PLOS One [journals.plos.org]
Antiproliferative Activity of Raloxifene Bismethyl Ether in MCF-7 Cells: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), exhibits established antiproliferative effects in estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line. This technical guide delves into the anticipated antiproliferative activity of a specific analog, Raloxifene Bismethyl Ether, in MCF-7 cells. Current literature suggests that the methylation of the hydroxyl groups on the raloxifene scaffold, resulting in this compound, leads to a significant reduction or complete loss of activity through key signaling pathways. This document provides a comprehensive overview of the current understanding of this compound and presents detailed experimental protocols that would be employed to rigorously assess its antiproliferative efficacy.
Introduction: Raloxifene and its Analogs in Breast Cancer Therapy
Raloxifene's therapeutic action in ER+ breast cancer is primarily mediated by its competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent signaling pathways that drive cell proliferation. The structural integrity of raloxifene, particularly its hydroxyl groups, is crucial for this interaction. Chemical modifications to these functional groups can dramatically alter the compound's biological activity. This compound, also referred to in some studies as raloxifene analog F, is a derivative where both hydroxyl groups have been replaced by methyl ethers. This modification is predicted to significantly impact its binding to the estrogen receptor and its subsequent effects on downstream signaling.
Anticipated Biological Activity of this compound in MCF-7 Cells
Available scientific literature provides insights into the likely biological impact of this compound on MCF-7 cells. One study identified "raloxifene analog F, a this compound," and reported that it failed to induce the activation of the aryl hydrocarbon receptor (AhR). For raloxifene, AhR activation has been linked to the induction of apoptosis in certain cancer cell types. Furthermore, another source characterizes this compound as an "estrogen receptor inactive compound that lacks both hydroxyl groups."
Based on this information, it is hypothesized that this compound will exhibit significantly attenuated or no direct antiproliferative activity in MCF-7 cells. The methylation of the hydroxyl groups is expected to abolish its ability to bind effectively to the estrogen receptor, thereby preventing it from antagonizing the proliferative signals induced by estrogen.
Experimental Protocols for Assessing Antiproliferative Activity
To empirically determine the antiproliferative effects of this compound in MCF-7 cells, a series of standardized in vitro assays would be required. The following sections detail the methodologies for these key experiments.
Cell Culture and Maintenance
MCF-7 cells, an ER+ human breast adenocarcinoma cell line, are the model system for these investigations.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin (B12071052) solution.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture flask.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), intercalates into the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at one or more concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell suspension using a flow cytometer.
-
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat MCF-7 cells with this compound as described for the cell cycle analysis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Data Presentation
Should experimental data become available for the antiproliferative effects of this compound on MCF-7 cells, it would be structured in the following tabular formats for clarity and comparative analysis.
Table 1: Effect of this compound on MCF-7 Cell Viability (Hypothetical)
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available |
| 100 | Data Not Available | Data Not Available |
| IC50 (µM) | Data Not Available |
Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with this compound (Hypothetical)
| Treatment (Concentration) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available |
Table 3: Apoptosis Induction in MCF-7 Cells by this compound (Hypothetical)
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |
| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available |
Visualization of Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to visualize the experimental workflows and the hypothesized signaling pathway.
Caption: Workflow for assessing the antiproliferative activity.
Caption: Hypothesized signaling pathway comparison.
Conclusion
While direct experimental evidence on the antiproliferative activity of this compound in MCF-7 cells is currently lacking in the public domain, the available information on its chemical structure and its inactivity in related assays strongly suggests a significantly diminished or absent effect compared to its parent compound, raloxifene. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other raloxifene analogs. Such studies are essential for a comprehensive understanding of the structure-activity relationships of SERMs and for the rational design of novel therapeutics for breast cancer. Future research should focus on conducting these described assays to generate the quantitative data needed to definitively characterize the biological activity of this compound.
Structural Analysis of Raloxifene Bismethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is a well-characterized therapeutic agent. Its metabolic and derivative forms are of significant interest in understanding its complete pharmacological profile. This technical guide focuses on the structural analysis of Raloxifene Bismethyl Ether, a key derivative where the hydroxyl groups at positions 6 and 4' of the parent molecule have been methylated. While this compound is primarily known as a metabolite and is reported to be inactive as an estrogen receptor ligand, a thorough understanding of its structural characteristics is crucial for comprehensive toxicological and metabolic studies.[1][2][3][4][5]
This document provides a summary of key structural data, detailed hypothetical experimental protocols for its characterization, and visualizations of relevant molecular and procedural workflows. Due to the limited availability of direct experimental data for this compound in public literature, some data presented herein is extrapolated from the known data of the parent compound, Raloxifene, and its analogs.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical method development.
| Property | Value | Source |
| IUPAC Name | [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone | Inferred from Raloxifene structure |
| CAS Number | 84541-38-8 | [3][5] |
| Molecular Formula | C₃₀H₃₁NO₄S | [4][5] |
| Molecular Weight | 501.64 g/mol | [5] |
| Appearance | Solid (predicted) | Inferred from Raloxifene properties |
Spectroscopic and Structural Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of Raloxifene and the chemical shifts expected from the addition of two methyl ether groups.
Table 2.1: Predicted ¹H NMR Chemical Shifts
Solvent: CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) at C6 | ~3.9 | s |
| Methoxy (-OCH₃) at C4' | ~3.8 | s |
| Aromatic Protons | 6.8 - 7.8 | m |
| Piperidine Protons | 1.4 - 2.8 | m |
| Ethoxy Protons (-OCH₂CH₂N-) | 4.1 (t), 2.8 (t) | t, t |
Table 2.2: Predicted ¹³C NMR Chemical Shifts
Solvent: CDCl₃
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) at C6 | ~55.5 |
| Methoxy (-OCH₃) at C4' | ~55.3 |
| Aromatic Carbons | 114 - 160 |
| Carbonyl Carbon (C=O) | ~195 |
| Piperidine Carbons | 24 - 55 |
| Ethoxy Carbons (-OCH₂CH₂N-) | 66, 58 |
Table 2.3: Predicted Mass Spectrometry Data
| Technique | Predicted [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI-MS) | 502.20 |
Table 2.4: Predicted Key Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-O (Aromatic Ether) | 1250 - 1200 |
| C=O (Ketone) | 1650 - 1630 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
| C-N (Amine) | 1250 - 1020 |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis and structural characterization of this compound. These are based on standard organic chemistry techniques and analytical methods reported for Raloxifene and its derivatives.[6]
Synthesis and Purification
This protocol describes a potential method for the synthesis of this compound from Raloxifene.
Diagram: Synthesis Workflow
Caption: Synthetic pathway for this compound.
Methodology:
-
Reaction Setup: To a solution of Raloxifene (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 2.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: After stirring for 30 minutes, add methyl iodide (3 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product by NMR, Mass Spectrometry, and IR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for assessing the purity of synthesized this compound.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the product peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
This protocol describes how to obtain the mass spectrum of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
Signaling Pathway Context
While this compound is considered inactive at the estrogen receptor, it is important to understand the signaling pathway of its parent compound, Raloxifene, to appreciate the significance of the methylated derivative. Raloxifene acts as a selective estrogen receptor modulator, exhibiting tissue-specific agonist or antagonist effects.
Diagram: Simplified Raloxifene Signaling
Caption: Simplified Raloxifene signaling pathway.
The methylation of the hydroxyl groups in Raloxifene to form this compound is predicted to sterically hinder and electronically modify the key pharmacophoric features necessary for binding to the estrogen receptor, thus explaining its observed inactivity.
Conclusion
This technical guide provides a foundational overview of the structural analysis of this compound. While a significant portion of the detailed spectroscopic data is predictive due to a lack of published experimental results, the provided protocols offer a robust framework for the synthesis, purification, and characterization of this important metabolite. Further empirical studies are necessary to fully validate the predicted data and to comprehensively elucidate the structural and biological properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound | 药物代谢物 | MCE [medchemexpress.cn]
- 6. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Raloxifene Bismethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Raloxifene Bismethyl Ether, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, characterization, and analysis of Raloxifene and its derivatives.
Introduction
This compound, chemically known as --INVALID-LINK--methanone, is a significant metabolite of Raloxifene. Unlike its parent compound, which possesses hydroxyl groups at the 6 and 4' positions, this compound has these functional groups methylated, rendering it inactive as an estrogen receptor modulator. The characterization of this and other metabolites is crucial for understanding the pharmacokinetics, metabolism, and overall disposition of Raloxifene in biological systems. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are fundamental to the structural elucidation and quantification of this compound.
Spectroscopic Data
The following tables summarize the available quantitative NMR and mass spectrometry data for this compound and its close structural analogs. Due to the limited availability of published spectra specifically for this compound, data for a key synthetic intermediate, 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene, is also provided to aid in spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (a key intermediate)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.61 | t | 3H | 7.84 | Ar-H |
| 7.33 | s | 1H | Ar-H | |
| 7.29 | d | 1H | 1.3 | Ar-H |
| 6.98-6.93 | m | 3H | Ar-H | |
| 3.88 | s | 3H | -OCH₃ | |
| 3.85 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of 6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene (a key intermediate)
| Chemical Shift (δ, ppm) | Assignment |
| 159.47 | Ar-C |
| 157.19 | Ar-C |
| 141.53 | Ar-C |
| 140.62 | Ar-C |
| 134.92 | Ar-C |
| 127.43 | Ar-C |
| 127.28 | Ar-C |
| 123.90 | Ar-C |
| 117.76 | Ar-C |
| 114.36 | Ar-C |
| 114.32 | Ar-C |
| 104.90 | Ar-C |
| 55.63 | -OCH₃ |
| 55.40 | -OCH₃ |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
While an experimental mass spectrum for this compound is not widely published, its key mass spectrometric parameters can be predicted based on its chemical structure and the known fragmentation patterns of Raloxifene and its metabolites.
Table 3: Mass Spectrometry Data for Raloxifene and its Metabolites
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Fragmentation Pathway |
| Raloxifene | C₂₈H₂₇NO₄S | 474.17 | 112.2 | Loss of the piperidinoethoxy side chain |
| Raloxifene Glucuronide | C₃₄H₃₅NO₁₀S | 650 | 474 | Loss of the glucuronic acid moiety |
| This compound (Predicted) | C₃₀H₃₁NO₄S | 502.20 | 112.2 | Loss of the piperidinoethoxy side chain |
Experimental Protocols
The following protocols are generalized methodologies for obtaining NMR and MS data for Raloxifene derivatives, based on standard practices in the field.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Raloxifene derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
For in vitro or in vivo samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the biological matrix.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (LC):
-
Column: A C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.
-
SRM Transitions: For this compound, the precursor ion would be m/z 502.2. A characteristic product ion would be m/z 112.2, corresponding to the piperidinoethoxy fragment.
-
Instrument Tuning: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of Raloxifene derivatives and the logical relationship of the spectroscopic techniques.
Caption: Experimental workflow for the synthesis and characterization of Raloxifene derivatives.
Caption: Logical relationships of spectroscopic techniques for structural elucidation.
In Vivo Therapeutic Potential of Raloxifene Analogues: A Technical Guide
Disclaimer: This technical guide summarizes available in vivo data for Raloxifene (B1678788) and its analogues due to the limited availability of specific in vivo studies on Raloxifene Bismethyl Ether. The presented experimental protocols, quantitative data, and signaling pathways are derived from research on structurally related compounds and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has been a significant therapeutic agent in the management of postmenopausal osteoporosis and the prevention of invasive breast cancer.[1][2] Its characteristic tissue-specific estrogen agonist and antagonist effects have spurred the development of numerous analogues aimed at refining its therapeutic window, enhancing efficacy, and minimizing adverse effects.[1][3] This guide delves into the preclinical in vivo evaluation of Raloxifene and its derivatives, presenting key experimental methodologies, quantitative outcomes, and the complex signaling networks they modulate.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies on Raloxifene and its analogues. These studies primarily utilize two well-established animal models: the ovariectomized (OVX) rat for osteoporosis and uterine effects, and immunodeficient mouse xenograft models for breast cancer.[4]
Table 1: Effects of Raloxifene Analogues on Bone and Uterine Tissue in Ovariectomized Rats
| Compound | Dosage | Treatment Duration | Animal Model | Key Findings | Reference |
| Raloxifene | 3 mg/kg/day | 4 weeks | Ovariectomized Sprague-Dawley Rats | Prevented OVX-induced bone loss; did not stimulate uterine weight gain. | |
| LY117018 | Not specified | 3 weeks | Ovariectomized ERE-luciferase mice | Affected bone mineral density (BMD) to the same extent as estradiol; modest effect on uterus weight.[5] | [5] |
| Raloxifene | 60 mg/day (human equivalent) | 36 months | Postmenopausal women | Increased bone density in the spine and hip by 2.4% over placebo.[6] | [6] |
Table 2: Anti-tumor Efficacy of Raloxifene Analogues in Breast Cancer Xenograft Models
| Compound | Dosage | Treatment Duration | Animal Model | Key Findings | Reference |
| Raloxifene | 1-20 mg/kg/day | Not specified | Rats | Inhibited mammary tumor growth.[7] | [7] |
| Desketoraloxifene | To be determined | 21-28 days | Ovariectomized athymic nude mice with MCF-7 xenografts | Proposed for dose-dependent anti-tumor activity evaluation.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key in vivo experiments cited in the literature for Raloxifene analogues.
Ovariectomized (OVX) Rat Model for Osteoporosis
This model is the gold standard for mimicking postmenopausal estrogen deficiency and its effects on bone and uterine tissue.[4]
Objective: To evaluate the estrogenic and anti-estrogenic effects of a Raloxifene analogue on bone mineral density and uterine weight.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female
-
Age: Typically 3 months old
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham-operated group serves as a control.
Treatment:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, estradiol, Raloxifene analogue at various doses).
-
Treatment is typically administered daily via oral gavage or subcutaneous injection for a period of 4 to 12 weeks.
Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar vertebrae at baseline and at the end of the study.
-
Uterine Weight: At necropsy, the uterus is excised, trimmed of fat, and weighed to assess uterotrophic effects.
-
Serum Biomarkers: Blood samples are collected to measure markers of bone turnover (e.g., osteocalcin, C-telopeptide).
Breast Cancer Xenograft Model
This model is utilized to assess the anti-tumor efficacy of Raloxifene analogues on estrogen-dependent breast cancer.[4]
Objective: To determine the ability of a Raloxifene analogue to inhibit the growth of human breast cancer tumors in vivo.
Animal Model:
-
Species: Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Sex: Female, ovariectomized to reduce endogenous estrogen.[8]
-
Cell Line: Estrogen-dependent human breast cancer cells, such as MCF-7, are used.[4]
Procedure:
-
Estrogen Supplementation: A 17β-estradiol pellet is implanted subcutaneously to support initial tumor growth.[4]
-
Cell Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank or mammary fat pad of the mice.[4]
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-150 mm³), and their dimensions are measured regularly with calipers.[8]
-
Treatment: Mice are randomized into treatment groups and administered the Raloxifene analogue or vehicle control daily.
-
Endpoint: The study is concluded after a predetermined period (e.g., 21-28 days), and tumors are excised and weighed.[8] Tumor volume and body weight are monitored throughout the study.[8]
Signaling Pathways
The biological activities of Raloxifene and its analogues are mediated through complex signaling pathways, primarily involving the estrogen receptors (ERα and ERβ) and, in some contexts, the Aryl hydrocarbon Receptor (AhR).[1][7]
Estrogen Receptor (ER) Signaling
Raloxifene and its derivatives exert their tissue-specific effects by differentially modulating ERα and ERβ.[2] This can occur through both genomic and non-genomic pathways.
Genomic Signaling: The classical pathway involves the binding of the Raloxifene-ER complex to estrogen response elements (EREs) on DNA, leading to the recruitment of co-activators or co-repressors that modulate gene transcription.[1]
Caption: Genomic signaling pathway of Raloxifene analogues via Estrogen Receptors.
Non-Genomic Signaling: Raloxifene analogues can also initiate rapid signaling cascades through membrane-associated estrogen receptors (mERs), leading to the activation of kinase pathways like MAPK/ERK and PI3K/AKT.[1]
Caption: Non-genomic signaling initiated by Raloxifene analogues at the cell membrane.
Aryl Hydrocarbon Receptor (AhR) Signaling
Some studies suggest that Raloxifene and certain analogues can also interact with the Aryl hydrocarbon Receptor (AhR), leading to apoptosis in some cancer cells.[7]
Caption: AhR-mediated apoptotic pathway induced by certain Raloxifene analogues.
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for key in vivo and related in vitro experimental procedures.
Caption: Experimental workflow for the ovariectomized (OVX) rat model.
Caption: Experimental workflow for the breast cancer xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo activation of gene transcription via oestrogen response elements by a raloxifene analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Results of international clinical trials with raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Pharmacology of Raloxifene and its Metabolite, Raloxifene Bismethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM). While the primary focus of this document is Raloxifene, due to its extensive clinical use and rich dataset, it also addresses its derivative, Raloxifene Bismethyl Ether. Current scientific literature indicates that this compound is a metabolite of Raloxifene and is largely considered to be an estrogen receptor inactive compound.[1][2] Consequently, the majority of the detailed pharmacological data, experimental protocols, and signaling pathway visualizations presented herein pertain to the parent compound, Raloxifene. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways.
Introduction to Raloxifene
Raloxifene is a nonsteroidal benzothiophene (B83047) derivative that belongs to the class of selective estrogen receptor modulators (SERMs).[3] It exhibits tissue-selective estrogenic and anti-estrogenic effects.[4][5] Specifically, it acts as an estrogen agonist on bone and lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.[2][3] This unique pharmacological profile has led to its FDA approval for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[5][6]
This compound: An Inactive Metabolite
This compound is a metabolite of Raloxifene in which both hydroxyl groups on the parent molecule have been replaced by methyl ether groups. This structural modification results in a compound that is reported to be inactive at the estrogen receptor.[1][2] One study noted that this compound has no effect on tissue toughness in an ex vivo beam model, further suggesting a lack of the biological activity characteristic of Raloxifene.[1][2] Due to its limited pharmacological activity, there is a scarcity of in-depth studies and quantitative data specifically on this compound.
Pharmacology of Raloxifene
Mechanism of Action
Raloxifene's pharmacological effects are mediated through its high-affinity binding to estrogen receptors (ERs), primarily ERα and ERβ.[4][5] The tissue-selective effects of Raloxifene are a result of several factors, including the differential expression of ERα and ERβ in various tissues, the specific conformation the ER adopts upon ligand binding, and the subsequent recruitment of co-activator and co-repressor proteins.[5]
-
In Bone: Raloxifene acts as an estrogen agonist, decreasing bone resorption and increasing bone mineral density, which helps to reduce the risk of fractures.[5][6]
-
In Breast and Uterine Tissue: It acts as an estrogen antagonist, competitively inhibiting the effects of estrogen and thereby reducing the risk of estrogen-receptor-positive breast cancer.[3][4]
Signaling Pathways
The binding of Raloxifene to estrogen receptors initiates a cascade of molecular events that modulate gene expression. The conformational change in the estrogen receptor upon binding Raloxifene influences its interaction with co-regulatory proteins, leading to tissue-specific agonist or antagonist effects.
Pharmacokinetics
The pharmacokinetic profile of Raloxifene is characterized by rapid absorption and extensive first-pass metabolism.
Table 1: Pharmacokinetic Parameters of Raloxifene
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~2% | [6] |
| Absorption | ~60% | [6] |
| Distribution | ||
| Volume of Distribution | 2348 L/kg | [6] |
| Protein Binding | >95% (to albumin and α1-acid glycoprotein) | |
| Metabolism | ||
| Primary Pathway | Extensive first-pass glucuronidation | [6] |
| Excretion | ||
| Primary Route | Feces | |
| Elimination Half-life | ~27.7 hours (single dose), ~32.5 hours (multiple doses) |
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key quantitative data related to the pharmacological activity of Raloxifene.
Table 2: Quantitative Pharmacological Data for Raloxifene
| Assay/Model | Parameter | Value | Reference |
| Receptor Binding | |||
| Estrogen Receptor α (ERα) | Ki | 1.5 nM (for a mono-sulfamate derivative) | [7] |
| Enzyme Inhibition | |||
| Steroid Sulfatase (STS) | IC50 | 12.2 nM (for a bis-sulfamate derivative in JEG3 cells) | [7] |
| Cell-based Assays | |||
| T-47D Breast Cancer Cells | GI50 | 7.12 µM (for a bis-sulfamate derivative) | [7] |
| MDA-MB-231 Breast Cancer Cells | GI50 | 1.34 µM (for a bis-sulfamate derivative) | [7] |
| Clinical Efficacy | |||
| Invasive Breast Cancer Risk Reduction | Hazard Ratio | 0.56 (vs. placebo) | [8] |
| Estrogen Receptor-Positive Breast Cancer Risk Reduction | Relative Risk | 0.10 (90% reduction) | [9] |
| Vertebral Fracture Risk Reduction | Relative Risk | 0.65 (vs. placebo) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Raloxifene and its derivatives.
In Vitro Permeation Testing
-
Objective: To assess the transdermal delivery of Raloxifene.
-
Method: Vertical Franz diffusion cells are used with dermatomed human skin or epidermis as the membrane. The receptor compartment contains a solution (e.g., 6% w/v VOLPO™ in citrate (B86180) buffer pH 3) to ensure sink conditions. Samples are taken from the receptor compartment at various time points and analyzed by a suitable method like HPLC to determine the amount of drug that has permeated the skin.[10]
Steroid Sulfatase (STS) Inhibition Assay
-
Objective: To determine the inhibitory activity of Raloxifene derivatives against the STS enzyme.
-
Method: The assay can be performed using either a cell lysate (e.g., from JEG3 cells) or whole cells. A substrate for the STS enzyme is incubated with the enzyme source in the presence and absence of the test compound. The amount of product formed is quantified to determine the level of enzyme inhibition. IC50 values are then calculated.[7]
Cell Proliferation (GI50) Assay
-
Objective: To assess the anti-proliferative activity of compounds on cancer cell lines.
-
Method: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in multi-well plates and treated with various concentrations of the test compound. After a defined incubation period, cell viability is measured using a suitable assay (e.g., MTT, SRB). The concentration of the compound that causes a 50% reduction in cell growth (GI50) is then determined.[7]
Conclusion
Raloxifene is a well-characterized selective estrogen receptor modulator with a complex, tissue-specific pharmacological profile. Its established efficacy in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk underscores its clinical significance. In contrast, its metabolite, this compound, is considered pharmacologically inactive due to the absence of the hydroxyl groups critical for estrogen receptor binding. This guide provides a foundational understanding of the pharmacology of Raloxifene, supported by quantitative data, experimental methodologies, and pathway visualizations, to aid in future research and drug development endeavors in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Raloxifene: a selective estrogen receptor modulator for reducing the risk of invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Bipyraloxifene – a modified raloxifene vector against triple-negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Raloxifene Bismethyl Ether as a Negative Control in Estrogen Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activities. It is used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1] The biological activity of Raloxifene is mediated through its interaction with estrogen receptors, primarily ERα and ERβ. The hydroxyl groups on the Raloxifene molecule are critical for its high-affinity binding to these receptors.
Raloxifene Bismethyl Ether is a derivative and metabolite of Raloxifene in which both of the critical hydroxyl groups have been methylated.[2] This structural modification eliminates the key hydrogen bonding interactions required for effective binding to the estrogen receptor ligand-binding pocket. Consequently, this compound is considered an estrogen receptor-inactive compound, making it an ideal negative control for in vitro and cell-based assays designed to investigate the estrogenic or anti-estrogenic activity of test compounds.[2][3] Its structural similarity to Raloxifene, minus the ER activity, allows researchers to distinguish between ER-mediated and off-target or non-specific effects.
Principle of Use as a Negative Control
The fundamental principle behind using this compound as a negative control lies in its inability to bind to and activate estrogen receptors. In any ER-dependent assay, a positive control (e.g., 17β-estradiol) should elicit a strong response, while the active compound of interest (e.g., Raloxifene) will show a measurable effect (agonism or antagonism). In contrast, this compound, when used at the same concentrations as the active compounds, should not produce any significant ER-mediated response. Any observed effect in the presence of this compound can, therefore, be attributed to non-specific interactions with the assay components or other cellular pathways, helping to validate the specificity of the observed effects for the estrogen receptor.
Data Presentation
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Reference |
| Raloxifene | Human ERα | ~10 | 1.8 | [4] |
| Human ERβ | ~23 | - | [4] | |
| This compound | Human ERα | Not Reported (Expected to be very high/inactive) | Not Reported (Expected to be very high/inactive) | |
| Human ERβ | Not Reported (Expected to be very high/inactive) | Not Reported (Expected to be very high/inactive) |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity.
Experimental Protocols
Herein are detailed protocols for key experiments where this compound can be employed as a negative control.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Materials:
-
ERα or ERβ protein (recombinant or from tissue cytosol, e.g., rat uterine cytosol)
-
[³H]-17β-estradiol
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Positive Control: 17β-estradiol
-
Negative Control: this compound
-
Test Compounds
-
Hydroxyapatite (B223615) slurry or dextran-coated charcoal
-
Scintillation fluid and vials
-
96-well filter plates and vacuum manifold (optional)
Procedure:
-
Prepare a dilution series of the positive control, negative control (this compound), and test compounds in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add a fixed concentration of [³H]-17β-estradiol (typically at or below its Kᴅ for the receptor).
-
Add the diluted control and test compounds to the wells. Include wells for total binding (only [³H]-17β-estradiol and receptor) and non-specific binding (with a high concentration of unlabeled 17β-estradiol).
-
Add the ER protein to each well and incubate for 18-24 hours at 4°C to reach equilibrium.
-
Separate the receptor-bound from free radioligand using either hydroxyapatite slurry or dextran-coated charcoal.
-
Wash the pellets or charcoal to remove unbound radioligand.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. This compound should not displace the radioligand, resulting in a flat line near 100% specific binding.
ER-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Materials:
-
A suitable mammalian cell line that does not endogenously express ER (e.g., HEK293, HeLa).
-
Expression vectors for human ERα or ERβ.
-
A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control vector for normalization (e.g., a constitutively expressed Renilla luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Positive Control: 17β-estradiol.
-
Negative Control: this compound.
-
Test Compounds.
-
Lysis buffer and reporter assay substrate.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the ER expression vector, the ERE-reporter vector, and the normalization control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing the test compounds, positive control (17β-estradiol), and negative control (this compound) at various concentrations. For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the activity of both the primary and normalization reporters using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the primary reporter signal to the normalization control signal. For agonist assays, this compound should not induce reporter gene expression. For antagonist assays, it should not inhibit the 17β-estradiol-induced reporter expression.
ER-Positive Breast Cancer Cell Proliferation Assay (e.g., MCF-7 E-Screen Assay)
This assay assesses the effect of compounds on the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7).
-
Hormone-depleted cell culture medium (e.g., phenol (B47542) red-free medium with charcoal-stripped fetal bovine serum).
-
Positive Control: 17β-estradiol.
-
Negative Control: this compound.
-
Test Compounds.
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT).
Procedure:
-
Seed MCF-7 cells in 96-well plates in their regular growth medium and allow them to attach.
-
Wash the cells and switch to hormone-depleted medium for 24-48 hours to synchronize the cells and reduce baseline proliferation.
-
Treat the cells with a dilution series of the test compounds, positive control (17β-estradiol), and negative control (this compound). For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.
-
Incubate for 5-7 days, allowing for cell proliferation.
-
Measure cell proliferation using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot cell proliferation against the log concentration of the compounds. This compound should not stimulate cell proliferation in an agonist assay, nor should it inhibit estradiol-stimulated proliferation in an antagonist assay.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway and points of action.
Experimental Workflow for Negative Control Validation
Caption: Workflow for using this compound as a negative control.
Rationale for Inactivity of this compound
Caption: Structural basis for the inactivity of this compound.
References
Application Notes and Protocols for the Use of Raloxifene Bismethyl Ether in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1][2][3] It is utilized for the prevention of osteoporosis and has shown efficacy in reducing the risk of invasive breast cancer in postmenopausal women.[2] Its mechanism of action is complex, involving competitive binding to the estrogen receptor (ER) and modulation of multiple signaling pathways, leading to effects on cell proliferation and survival.[4]
Raloxifene Bismethyl Ether is a structural analog of Raloxifene.[5][6] While Raloxifene has been shown to induce apoptosis in cancer cells through the aryl hydrocarbon receptor (AhR) pathway, studies have indicated that this compound does not activate the AhR.[5][6][7] This suggests that its mechanism of action may differ from that of Raloxifene, warranting specific investigation into its cellular effects.
These application notes provide a comprehensive protocol for the use of this compound in cell culture, based on established methodologies for Raloxifene and its analogs.
Mechanism of Action of Raloxifene
Raloxifene's effects are multifaceted and cell-type dependent:
-
Estrogen Receptor (ER) Modulation : It acts as an ER antagonist in breast tissue.[4]
-
Apoptosis Induction : Raloxifene can induce apoptosis through caspase-dependent cleavage of BAD and release of cytochrome c.[8]
-
Signaling Pathway Modulation : It can affect various signaling pathways, including:
-
ERK 1/2 signaling : With effects varying from transient to sustained phosphorylation depending on the cell type.[9]
-
Aryl Hydrocarbon Receptor (AhR) Pathway : Raloxifene can directly bind to and activate AhR, leading to apoptosis in ER-negative cancer cells.[7] Note: this compound has been shown not to activate the AhR.[5][6]
-
IL-6/GP130/STAT3 Signaling : Inhibition of this pathway has been observed in liver cancer cells.[10]
-
G Protein-Coupled Estrogen Receptor (GPER) and ERK Signaling : Raloxifene can regulate gene expression through this pathway in neuronal cells.[11]
-
Quantitative Data Summary
The following table summarizes effective concentrations and incubation times for Raloxifene in various cell lines and assays. These ranges can serve as a starting point for optimizing experiments with this compound.
| Cell Line | Assay | Concentration Range | Incubation Time | Outcome | Reference |
| TSU-PR1 (Bladder Carcinoma) | Apoptosis | 1 nM - 1 µM | Not Specified | Dose-dependent apoptosis | [8] |
| MCF-7 (Breast Cancer) | Cell Viability (MTS) | 10 µM - 20 µM | 48 h | Decreased cell viability | [12] |
| MCF-7 (Breast Cancer) | Cell Viability | 10 µM | 48 h | ~50% cell death | [12] |
| Hep-G2, 7721, Huh-7 (Liver Cancer) | Cell Viability (MTT) | 50 µM - 75 µM | 24 h | Dose-dependent decrease in viability | [10] |
| Huh-7, 7721 (Liver Cancer) | Colony Formation | Not Specified | 4 h | Inhibition of colony formation | [10] |
| HT22 (Neuronal Cells) | Ferroptosis Protection | 2 µM - 10 µM | 24 h | Protection against erastin-induced ferroptosis | [13] |
| 5L (Hepatoma) | Cell Viability | Not Specified | 72 h | Decreased cell viability | [5] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis | Not Specified | Not Specified | AhR-dependent apoptosis | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : Due to its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO and ethanol. It is practically insoluble in ether and ethyl acetate.
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in sterile DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution : When preparing for experiments, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Seeding and Treatment
Caption: General workflow for cell seeding and treatment.
-
Culture cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and recover overnight.
-
Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
Cell Viability Assay (MTT/MTS Assay)
Caption: Workflow for determining cell viability using MTT or MTS assays.
-
Seed cells in a 96-well plate and treat with this compound for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Components
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated ERK, total ERK, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
Raloxifene-Induced Apoptosis Pathway
References
- 1. Bipyraloxifene – a modified raloxifene vector against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of raloxifene in breast cancer prevention in postmenopausal women: clinical evidence and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene, a mixed estrogen agonist/antagonist, induces apoptosis through cleavage of BAD in TSU-PR1 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Selective Estrogen Receptor Modulator Raloxifene Regulates Arginine-Vasopressin Gene Expression in Human Female Neuroblastoma Cells Through G Protein-Coupled Estrogen Receptor and ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Raloxifene Prevents Chemically-Induced Ferroptotic Neuronal Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Raloxifene Bismethyl Ether
AN-HPLC-034
Abstract
This application note details a precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Raloxifene Bismethyl Ether, a related compound of Raloxifene. The method is suitable for purity assessment and quantification in bulk drug substances and pharmaceutical research.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] this compound is a known metabolite and a process-related impurity of Raloxifene.[2][3][4] As a critical quality attribute, the accurate determination of this compound is essential for ensuring the safety and efficacy of Raloxifene drug products. This document provides a detailed HPLC method for its analysis.
Chemical Structure
This compound
- Molecular Formula: C₃₀H₃₁NO₄S
- CAS Number: 84541-36-6
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 287 nm |
| Run Time | 10 minutes |
Reagent and Sample Preparation
-
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and phosphate buffer (pH 3.5) in a 60:40 volume/volume ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[5]
-
Diluent: The mobile phase is used as the diluent.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria. These tests are performed by injecting the standard solution five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 4.52 | 1854321 | 1.15 | 3100 |
| 2 | 4.53 | 1861234 | 1.14 | 3150 |
| 3 | 4.52 | 1858765 | 1.15 | 3120 |
| 4 | 4.54 | 1855432 | 1.16 | 3080 |
| 5 | 4.53 | 1860543 | 1.14 | 3130 |
| Mean | 4.53 | 1858059 | 1.15 | 3116 |
| %RSD | 0.18% | 0.15% | - | - |
Linearity
The linearity of the method was evaluated over a concentration range of 10-150 µg/mL.
| Concentration (µg/mL) | Peak Area |
| 10 | 185678 |
| 25 | 464567 |
| 50 | 929876 |
| 75 | 1395432 |
| 100 | 1859876 |
| 125 | 2324567 |
| 150 | 2790123 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy (Recovery)
The accuracy was determined by the standard addition method at three concentration levels.[6]
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 80 | 79.6 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.4 | 99.5 | 0.7 |
Precision
| Sample | Concentration (µg/mL) | Measured Concentration (µg/mL) | %RSD |
| 1 | 100 | 100.1, 99.8, 100.3, 99.9, 100.2, 100.0 | 0.2% |
| Day | Analyst | Mean Measured Concentration (µg/mL) | %RSD |
| Day 1 | Analyst 1 | 100.1 | 0.3% |
| Day 2 | Analyst 2 | 99.7 | 0.5% |
Visualization
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of HPLC method validation parameters.
References
Application Note: Quantitative Analysis of Raloxifene Bismethyl Ether in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Raloxifene Bismethyl Ether in human plasma. The protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and drug metabolism research.
Disclaimer: The following method is adapted from established protocols for the analysis of Raloxifene. While the principles are directly applicable, specific parameters for this compound, particularly mass spectrometry settings, are proposed based on its chemical structure and may require optimization.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] this compound is a significant metabolite in which the two phenolic hydroxyl groups of the parent molecule are methylated. Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetics and metabolism of Raloxifene. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Raloxifene-d4 (Internal Standard)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Raloxifene-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples.
Protocols
Plasma Sample Preparation Protocol (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Raloxifene-d4 internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonia.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (80:20 acetonitrile:10 mM ammonium (B1175870) formate).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC Method
-
Column: C18 reversed-phase, 100 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 502.2 | 112.1 | 35 | 80 |
| Raloxifene-d4 (IS) | 478.2 | 116.1 | 35 | 80 |
Note: The precursor ion for this compound is calculated based on the molecular weight of Raloxifene (473.16 g/mol ) plus two methyl groups (2 x 14.02 g/mol ), resulting in a monoisotopic mass of approximately 501.19 g/mol . The protonated molecule [M+H]+ would be ~502.2 m/z. The product ion is proposed based on the characteristic fragmentation of the piperidinyl ethoxy side chain, similar to Raloxifene.[2]
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 0.1 - 200 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | 90 - 110 |
| High | 150 | > 85 | 90 - 110 |
Visualizations
Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Logical relationship of analytical method validation parameters.
References
Application Notes and Protocols: Raloxifene Bismethyl Ether in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[1][2] Its biological effects are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[3][4][5] Raloxifene exhibits tissue-specific agonist and antagonist activities; it acts as an estrogen agonist in bone and on lipid metabolism, while functioning as an antagonist in uterine and breast tissues.[3][4][6][7] This differential activity is attributed to the unique conformational changes it induces in the estrogen receptor upon binding, leading to tissue-specific gene regulation.[6]
Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both the 4'- and 6-hydroxyl groups are methylated. These hydroxyl groups are known to be critical for high-affinity binding to the estrogen receptor, as they mimic the hydroxyl groups of estradiol.[4] Consequently, this compound is characterized as an estrogen receptor-inactive compound.[8][9] In the context of competitive binding assays, it serves as an excellent negative control to demonstrate the specificity of ER binding and to validate assay conditions. Its lack of significant binding affinity makes it a useful tool for distinguishing specific receptor-ligand interactions from non-specific binding.
This document provides detailed protocols for utilizing this compound in competitive binding assays and presents comparative binding data for Raloxifene and its derivatives to underscore the structural requirements for ER binding.
Data Presentation: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Raloxifene | ERα | Competitive Binding | ~20 | - | [10] |
| Raloxifene | ERα | Competitive Binding | - | 0.07 ± 0.01 | [11] |
| Raloxifene bis-sulfamate | ERα | Competitive Binding | 45.0 ± 1.0 | 13.0 ± 0.8 | [11] |
| Raloxifene mono-sulfamate | ERα | Competitive Binding | 5.2 ± 0.2 | 1.5 ± 0.02 | [11] |
| This compound | ERα/ERβ | Competitive Binding | Not Reported (Expected to be very high/inactive) | Not Reported (Expected to be very high/inactive) | [8][9] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)
This protocol describes a standard competitive binding assay to determine the binding affinity of test compounds, such as this compound, for the estrogen receptor alpha (ERα) by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Human recombinant ERα
-
[³H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (for non-specific binding determination)
-
Test Compounds: Raloxifene (positive control), this compound (negative control)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (Raloxifene, this compound) and unlabeled 17β-estradiol in the assay buffer.
-
Dilute the [³H]-17β-estradiol in the assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Dilute the human recombinant ERα in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-17β-estradiol, and ERα preparation.
-
Non-specific Binding: Unlabeled 17β-estradiol (at a concentration 100-1000 fold higher than the radioligand), [³H]-17β-estradiol, and ERα preparation.
-
Competitive Binding: Serial dilutions of the test compound, [³H]-17β-estradiol, and ERα preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Raloxifene at the Estrogen Receptor
Caption: Raloxifene binds to ER, causing HSP dissociation, dimerization, and nuclear translocation.
Experimental Workflow for Competitive Binding Assay
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. "The Effect of Tamoxifen and Raloxifene on Estrogen Metabolism and Endo" by Marian Y. Williams-Brown, Sana M. Salih et al. [digitalcommons.cedarville.edu]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Raloxifene Bismethyl Ether in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activities. It is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The mechanism of action of raloxifene is primarily mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ), leading to the differential regulation of gene expression in various tissues.[1]
Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both hydroxyl groups have been methylated. This structural modification is critical as the hydroxyl groups are essential for high-affinity binding to the estrogen receptor. Consequently, this compound is considered an estrogen receptor-inactive compound. In cell-based assays, its primary utility is as a negative control to demonstrate that the observed effects of Raloxifene are specifically due to its interaction with the estrogen receptor.
These application notes provide detailed protocols for common cell-based assays to study the activity of Raloxifene, where this compound can be employed as a crucial negative control.
Signaling Pathway of Raloxifene
Raloxifene exerts its effects by binding to estrogen receptors. In breast tissue, Raloxifene acts as an ER antagonist, competing with estradiol (B170435) for binding to the ER. This binding of the Raloxifene-ER complex to the Estrogen Response Element (ERE) on DNA fails to recruit coactivators, leading to the recruitment of corepressors. This results in the downregulation of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive breast cancer cells. In bone, Raloxifene acts as an ER agonist, promoting the expression of genes that maintain bone density. This compound, lacking the necessary hydroxyl groups, does not bind to the estrogen receptor and is therefore not expected to modulate these signaling pathways.
Caption: Raloxifene Signaling Pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of Raloxifene that inhibits cell growth by 50% (GI50) and to demonstrate the inactivity of this compound.
Experimental Workflow:
Caption: MTT Assay Workflow.
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Raloxifene (e.g., 0.1 nM to 10 µM), this compound (at the same concentrations as Raloxifene for direct comparison), and a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for Raloxifene.
Expected Results:
| Compound | Expected GI50 (MCF-7 cells) |
| Raloxifene | ~1-10 µM |
| This compound | No significant inhibition |
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor.
Objective: To determine the binding affinity (Ki) of Raloxifene for ERα and to show the lack of binding of this compound.
Methodology:
-
Reagents: Human recombinant ERα, [³H]17β-estradiol (radioligand), assay buffer, and hydroxylapatite slurry.
-
Incubation: Incubate a fixed concentration of ERα and [³H]17β-estradiol with increasing concentrations of unlabeled Raloxifene or this compound.
-
Separation: After incubation, separate the bound and free radioligand by adding hydroxylapatite slurry and washing.
-
Measurement: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) and convert it to the inhibition constant (Ki).
Expected Results:
| Compound | Expected Ki for ERα |
| Raloxifene | ~1-10 nM |
| This compound | >10,000 nM |
Estrogen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Objective: To demonstrate the antagonistic effect of Raloxifene on estrogen-induced transcriptional activity and the inert nature of this compound.
Experimental Workflow:
Caption: Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Culture T47D cells (which endogenously express ER) and transiently transfect them with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE). A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: Treat the transfected cells with:
-
Vehicle control
-
17β-Estradiol (e.g., 1 nM) to induce luciferase expression
-
17β-Estradiol (1 nM) in combination with increasing concentrations of Raloxifene
-
17β-Estradiol (1 nM) in combination with increasing concentrations of this compound
-
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity induced by 17β-Estradiol alone.
Expected Results:
| Treatment | Expected Luciferase Activity |
| Vehicle | Basal level |
| 17β-Estradiol (1 nM) | High induction |
| 17β-Estradiol + Raloxifene | Dose-dependent inhibition of estradiol effect |
| 17β-Estradiol + this compound | No significant inhibition of estradiol effect |
Summary of Quantitative Data
| Assay | Compound | Parameter | Expected Value |
| Cell Proliferation (MTT) | Raloxifene | GI50 | ~1-10 µM in MCF-7 cells |
| This compound | GI50 | No significant inhibition | |
| ER Competitive Binding | Raloxifene | Ki (ERα) | ~1-10 nM |
| This compound | Ki (ERα) | >10,000 nM | |
| ER Transcriptional Activity | Raloxifene | Effect | Antagonist of estradiol |
| This compound | Effect | Inactive |
Conclusion
The provided protocols for cell-based assays are fundamental for characterizing the activity of Raloxifene. The inclusion of this compound as a negative control is essential to validate that the observed anti-proliferative and ER-modulating effects of Raloxifene are a direct consequence of its interaction with the estrogen receptor. These assays are critical tools for researchers in the fields of endocrinology, oncology, and drug development.
References
Application Notes and Protocols for the Use of Raloxifene Bismethyl Ether in Aryl Hydrocarbon Receptor (AhR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates a wide range of physiological and toxicological effects. It is a target of interest in drug development for its roles in cancer, immunology, and toxicology. Raloxifene, a selective estrogen receptor modulator (SERM), has been identified as a ligand of the AhR, capable of inducing AhR-mediated apoptosis in cancer cells.[1][2][3] This dual activity on both the estrogen receptor (ER) and AhR complicates the study of its AhR-specific effects.
Raloxifene Bismethyl Ether, a metabolite of Raloxifene in which both hydroxyl groups are methylated, serves as a critical tool for dissecting the AhR-mediated activities of Raloxifene.[4][5] Unlike Raloxifene, this compound has been shown to be inactive towards the estrogen receptor and fails to activate the AhR.[1][4][5] This makes it an ideal negative control to distinguish between ER-dependent and AhR-dependent cellular responses to Raloxifene.
These application notes provide a comprehensive guide for utilizing this compound in AhR research, including its mechanism of inaction, protocols for its use as a negative control, and comparative data with its parent compound, Raloxifene.
Mechanism of Action (or Inaction) in AhR Signaling
The canonical AhR signaling pathway is initiated upon ligand binding to the cytosolic AhR complex, which is associated with chaperone proteins such as Hsp90. Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is Cytochrome P450 1A1 (CYP1A1).
Studies have shown that this compound fails to induce AhR-mediated transcription.[1][6] The methylation of the hydroxyl groups on the benzothiophene (B83047) core of Raloxifene is thought to interfere with the hydrogen bonding necessary for stable interaction with the AhR ligand-binding pocket, thus preventing its activation.[1] This lack of agonistic activity makes this compound an excellent negative control in experiments investigating the AhR-dependent effects of Raloxifene and other AhR ligands.
Data Presentation
The following table summarizes the activity of Raloxifene and this compound on the Aryl Hydrocarbon Receptor, providing a clear comparison for experimental design.
| Compound | Target | Assay | Result | Reference |
| Raloxifene | Aryl Hydrocarbon Receptor (AhR) | Competitive Ligand Binding Assay ([3H]-3-Methylcholanthrene displacement) | IC50: 9.8 x 10⁻⁵ M | [2][7] |
| AhR | AhRE-Luciferase Reporter Assay | Agonist (induces transcriptional activation) | [1][2] | |
| This compound | Aryl Hydrocarbon Receptor (AhR) | AhRE-Luciferase Reporter Assay | No significant activation | [1][6] |
| Estrogen Receptor (ER) | Not specified | Inactive | [4][5] |
Experimental Protocols
Protocol 1: In Vitro AhR Activation Assay Using a Luciferase Reporter Gene
This protocol describes the use of this compound as a negative control in a cell-based assay to measure the activation of the AhR signaling pathway.
1. Cell Culture and Seeding:
-
Culture Hepa1 cells (or another suitable cell line expressing a functional AhR) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For the reporter assay, transiently or stably transfect the cells with a plasmid containing a luciferase reporter gene driven by an AhR-responsive element (AhRE).
-
Seed the transfected cells into 96-well plates at a density of 10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of Raloxifene and this compound in DMSO.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Include the following controls:
-
Vehicle control (0.1% DMSO)
-
Positive control (e.g., 10 nM TCDD or another known AhR agonist)
-
Test compound (Raloxifene) at various concentrations
-
Negative control (this compound) at the same concentrations as Raloxifene.
-
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds or controls.
-
Incubate the plates for 12-15 hours at 37°C and 5% CO₂.[1][6]
3. Measurement of Luciferase Activity:
-
After incubation, lyse the cells using a suitable lysis buffer (e.g., 1x cell culture lysis reagent).
-
Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.
-
Normalize the reporter gene activity to the vehicle control.
4. Data Analysis:
-
Calculate the fold change in luciferase activity for each treatment group compared to the vehicle control.
-
Compare the activity of Raloxifene to that of this compound. A lack of induction by this compound confirms that the observed effects of Raloxifene are mediated through AhR activation and not due to off-target effects related to the core chemical structure.
Protocol 2: Analysis of Endogenous AhR Target Gene Expression by qPCR
This protocol details the use of this compound to confirm the AhR-specificity of target gene induction by Raloxifene.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, MDA-MB-231) in the appropriate medium.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the vehicle control, a positive control (e.g., TCDD), Raloxifene, and this compound at desired concentrations for 6-24 hours.
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the AhR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Example CYP1A1 primers:
-
Forward: 5'-CTTCACCCTCATCAGTAATGGTC-3'
-
Reverse: 5'-AGGCTGGGTCAGAGGCAAT-3'
-
-
-
Perform qPCR using a real-time PCR system.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the housekeeping gene and then to the vehicle control.
-
A significant induction of CYP1A1 mRNA by Raloxifene and a lack of induction by this compound would indicate an AhR-dependent mechanism.
Visualizations
References
- 1. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Raloxifene for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a critical compound in preclinical research for osteoporosis, breast cancer, and other estrogen-related conditions. As a nonsteroidal benzothiophene, Raloxifene exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. It favorably affects bone as an estrogen agonist while acting as an antagonist in breast and uterine tissues. However, its poor aqueous solubility and extensive first-pass metabolism present significant challenges for achieving consistent and effective drug exposure in in vivo animal models.
These application notes provide detailed protocols for the formulation and administration of Raloxifene hydrochloride for in vivo experiments in rodents, focusing on oral gavage and subcutaneous injection routes. The information is intended to guide researchers in preparing stable and effective dosing solutions and to provide a summary of relevant pharmacokinetic parameters to aid in experimental design and data interpretation. While the initial query mentioned Raloxifene Bismethyl Ether, it is important to note that this is a largely inactive metabolite. Therefore, these protocols focus on the pharmacologically active parent compound, Raloxifene.
Data Presentation
Solubility of Raloxifene Hydrochloride
The solubility of Raloxifene hydrochloride in various common laboratory solvents is crucial for preparing appropriate dosing formulations.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 | [1] |
| Dimethylformamide (DMF) | ~10 | [1] |
| Ethanol (B145695) | ~0.1 | [1] |
| Polyethylene glycol 400 (PEG 400) | >10 (in mole fraction) | [2] |
| Water | Very slightly soluble | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 | [1] |
Pharmacokinetic Parameters of Raloxifene in Rodents
Understanding the pharmacokinetic profile of Raloxifene in different species and via various administration routes is essential for designing in vivo studies with relevant dosing schedules and sampling time points.
In Rats:
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Bioavailability (F%) | ~39% | - | [3] |
| Cmax | Varies with formulation | - | [3] |
| Tmax | Varies with formulation | - | [3] |
| Half-life (t½) | ~27.7 hours (after oral dosing) | - | [4] |
| Clearance (CL) | 44.1 L/kg/hr (apparent oral) | Approximates hepatic blood flow | [1] |
In Mice:
| Parameter | Oral Administration | Subcutaneous Administration | Reference |
| Bioavailability (F%) | ~8% (for the related compound Droloxifene) | Data not consistently available | [5] |
| Cmax | Data not consistently available | Data not consistently available | |
| Tmax | Data not consistently available | Data not consistently available | |
| Half-life (t½) | ~1.6 hours (for the related compound Droloxifene) | Data not consistently available | [5] |
Experimental Protocols
Protocol 1: Preparation of Raloxifene for Oral Gavage in Rodents
This protocol describes the preparation of a Raloxifene suspension suitable for daily oral administration to rats or mice.
Materials:
-
Raloxifene hydrochloride powder
-
Ethanol (95% or absolute)
-
Polyethylene glycol 400 (PEG 400)
-
0.5% or 1% Carboxymethylcellulose (CMC) solution in sterile water
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (size appropriate for the animal)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of Raloxifene hydrochloride powder based on the desired dose and the number of animals to be treated.
-
Initial Solubilization: In a sterile container, first dissolve the Raloxifene hydrochloride powder in a small volume of ethanol. For example, for a 10 mg/kg dose in a 10 mL final volume for mice, start with a small amount of ethanol.
-
Addition of Co-solvent: Add PEG 400 to the ethanol-drug mixture and vortex thoroughly. A common ratio is 1:2 ethanol to PEG 400.
-
Suspension in Vehicle: Gradually add the 0.5% or 1% CMC solution to the drug-solvent mixture while continuously vortexing to form a uniform suspension. The final volume should be adjusted to achieve the desired final concentration.
-
Homogenization: For a more uniform suspension, sonicate the mixture for 5-10 minutes.
-
Storage: Store the formulation at 4°C and protect it from light. It is recommended to prepare the formulation fresh daily or every few days to ensure stability. Always vortex the suspension thoroughly before each administration.
Example Vehicle Composition: A commonly used vehicle for oral gavage of Raloxifene is a mixture of ethanol:PEG 400:0.1% cellulose (B213188) in a 1:2:7 ratio.
Protocol 2: Preparation of Raloxifene for Subcutaneous Injection in Mice
This protocol details the preparation of a Raloxifene solution for subcutaneous administration in mice.
Materials:
-
Raloxifene hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Weighing the Compound: Accurately weigh the necessary amount of Raloxifene hydrochloride.
-
Initial Solubilization: Dissolve the Raloxifene hydrochloride powder in a minimal volume of DMSO. Ensure complete dissolution by vortexing.
-
Dilution with PBS: Slowly add sterile PBS (pH 7.2) to the DMSO-drug solution while vortexing to reach the final desired concentration. A common final vehicle composition is a 1:2 ratio of DMSO to PBS. Be aware that the final concentration of Raloxifene in this vehicle is limited to approximately 0.3 mg/mL.
-
Final Preparation: Draw the required volume of the final solution into a sterile syringe for injection.
-
Storage: Due to the potential for precipitation, it is strongly recommended to prepare this formulation fresh immediately before use. Do not store aqueous solutions of Raloxifene for more than one day.
Visualizations
Experimental Workflow for In Vivo Raloxifene Study```dot
Caption: Raloxifene's tissue-specific mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Raloxifene and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), exerts tissue-specific estrogen agonist and antagonist effects, primarily through its interaction with estrogen receptors (ERs) α and β.[1][2] This interaction triggers conformational changes in the receptors, leading to the modulation of gene transcription and influencing a variety of signaling pathways that govern cell proliferation, apoptosis, and differentiation.[1] While Raloxifene has been extensively studied, its metabolite, Raloxifene Bismethyl Ether, is considered an estrogen receptor inactive compound where both hydroxyl groups are absent.[3] One study has suggested that the presence of the methyl groups on the benzothiophene (B83047) core may weaken the activation of the Aryl hydrocarbon Receptor (AhR), a pathway that Raloxifene is known to modulate.[4]
This document provides detailed protocols for Western blot analysis to investigate the effects of Raloxifene on key proteins implicated in its mechanism of action. Given the limited specific data on this compound, the following protocols are based on the well-documented effects of the parent compound, Raloxifene. These methodologies can serve as a foundational approach for investigating the proteomic effects of Raloxifene derivatives.
Key Signaling Pathways and Protein Targets for Western Blot Analysis
Raloxifene's biological activity involves the modulation of several critical signaling pathways. Below are key pathways and protein targets that can be effectively analyzed by Western blot to elucidate the compound's effects.
-
Apoptosis Pathway: Raloxifene can induce apoptosis by altering the expression of key regulatory proteins.[1][5][6]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation, and Raloxifene has been shown to induce the phosphorylation of ERK1/2.[1][5]
-
PI3K/Akt Pathway: A central pathway in promoting cell survival and inhibiting apoptosis, which can be influenced by Raloxifene.[1][7]
-
IL-6/STAT3 Pathway: Raloxifene can inhibit the release of IL-6 and suppress the phosphorylation of STAT3, impacting inflammation and cell proliferation.[8]
-
Angiogenesis: Raloxifene has been found to reduce the expression of Vascular Endothelial Growth Factor (VEGF).[9]
-
Extracellular Matrix Regulation: Raloxifene can modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[10][11]
Quantitative Data Summary
The following tables summarize the observed changes in protein expression in response to Raloxifene treatment as reported in various studies. This data provides a reference for expected outcomes in Western blot experiments.
Table 1: Effects of Raloxifene on Proteins Involved in Apoptosis
| Protein | Cell Line | Treatment Condition | Observed Effect | Reference |
| Bcl-2 | EPN (prostate cancer) | 10⁻⁶ M Raloxifene | Significantly reduced | [5] |
| Activated Caspase-3 | EPN (prostate cancer) | Raloxifene | Significantly increased | [5] |
| Par-4 | EPN (prostate cancer) | Raloxifene | Significantly increased | [5] |
| BAD | TSU-PR1 (bladder cancer) | 10⁻⁹ to 10⁻⁶ M Raloxifene | Cleavage to 15-kDa fragment | [6] |
| Bax | TSU-PR1 (bladder cancer) | Raloxifene | No detectable change | [6] |
| Bcl-X(L) | TSU-PR1 (bladder cancer) | Raloxifene | No detectable change | [6] |
| Caspase-9 | TDP-25 (motor neuron) | Raloxifene | Significantly decreased | [12] |
Table 2: Effects of Raloxifene on Proteins in Other Key Signaling Pathways
| Protein | Cell Line / Model | Treatment Condition | Observed Effect | Reference |
| Phospho-ERK 1/2 | EPN (prostate cancer) | Raloxifene | Rapid but transient phosphorylation | [5] |
| Phospho-ERK 1/2 | CPEC (prostate cancer) | Raloxifene | Sustained phosphorylation | [5] |
| c-myc | EPN (prostate cancer) | 10⁻⁶ M Raloxifene | Inhibited transcript | [5] |
| Phospho-Akt | MCF-7 (breast cancer) | Raloxifene | Inhibited E2-induced phosphorylation | [7] |
| Phospho-STAT3Y705 | PDAC (pancreatic cancer) | Raloxifene | Suppressed phosphorylation | [8] |
| VEGF | Postmenopausal women with breast carcinoma | 60 mg/day for 28 days | Significantly reduced expression | [9] |
| TIMP-1 | Pelvic fibroblasts | Raloxifene | Significantly increased | [10] |
| TIMP-3 | Pelvic fibroblasts | Raloxifene | Significantly increased | [10] |
| MMP-2 | Rabbit carotid lesions | 10mg/kg/day for 2 weeks | Decreased expression | [11] |
| MMP-9 | Human macrophages | 0.1-10 µM Raloxifene | Reduced gelatinolytic potential | [11] |
| hTERT | MCF-7 (breast cancer) | Raloxifene | Inhibited E2-induced expression | [7] |
Experimental Protocols
General Western Blot Protocol
This protocol provides a standard workflow for assessing changes in protein expression in cell cultures treated with Raloxifene or its derivatives.
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency in appropriate growth medium.
- Treat cells with desired concentrations of Raloxifene, this compound, or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
2. Protein Extraction:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the total protein extract.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Denature samples by heating at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein).
- Run the gel until adequate separation of proteins is achieved.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunodetection:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Data Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software.
- Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH) in the same lane.
- Present data as fold change relative to the vehicle control.
Visualizations
Signaling Pathways Modulated by Raloxifene
Caption: Raloxifene's modulation of key signaling pathways.
Western Blot Experimental Workflow
Caption: A typical workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene, a mixed estrogen agonist/antagonist, induces apoptosis through cleavage of BAD in TSU-PR1 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene inhibits estrogen-induced up-regulation of telomerase activity in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene inhibits pancreatic adenocarcinoma growth by interfering with ERβ and IL-6/gp130/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of raloxifene on vascular endothelial growth factor expression in breast carcinomas of postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of raloxifene, a SERM, on extracellular matrix protein expression of pelvic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raloxifene inhibits matrix metalloproteinases expression and activity in macrophages and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene, a promising estrogen replacement, limits TDP-25 cell death by enhancing autophagy and suppressing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Cells Treated with Raloxifene Bismethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. Its therapeutic effects are mediated through differential agonist and antagonist activities on estrogen receptors (ERs) in various tissues. Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both hydroxyl groups have been methylated. This structural modification renders the compound inactive as a ligand for the estrogen receptor.[1] Consequently, any observed cellular effects of this compound are likely mediated through ER-independent signaling pathways.
Recent studies on Raloxifene have highlighted its ability to engage with alternative signaling cascades, including the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) pathways.[2][3][4][5] Raloxifene has been shown to be an activator of the AhR, leading to the induction of apoptosis in ER-negative cancer cells.[2] Furthermore, Raloxifene has demonstrated inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3][4][5]
These application notes provide a comprehensive framework for investigating the effects of this compound on gene expression in cancer cell lines. The protocols outlined below detail methodologies for assessing global transcriptomic changes and for exploring the potential involvement of the AhR and NF-κB signaling pathways.
Hypothesized Signaling Pathways of this compound
Given that this compound is ER-inactive, we hypothesize that its effects on gene expression are mediated through pathways similar to the ER-independent actions of its parent compound, Raloxifene.
Experimental Protocols
A well-structured experimental design is paramount for obtaining robust and reproducible data from gene expression analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line for your research question. For investigating ER-independent effects, ER-negative cell lines such as MDA-MB-231 (breast cancer) or PC-3 (prostate cancer) are recommended.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Treat the cells for a predetermined time course (e.g., 6, 12, 24, and 48 hours) to capture both early and late gene expression changes.
-
Biological Replicates: For each condition (concentration and time point), prepare a minimum of three biological replicates.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess the purity by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value > 8 is desirable for high-quality RNA sequencing.
-
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically includes mRNA purification (for mRNA-Seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the goals of the study, with 20-30 million reads per sample being a common starting point for differential gene expression analysis.
Protocol 4: Bioinformatic Analysis
The analysis of RNA-Seq data is a multi-step process that requires specialized bioinformatics tools.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and gene ontologies that are significantly enriched among the differentially expressed genes. This step is crucial for interpreting the biological significance of the gene expression changes.
-
Data Visualization: Generate volcano plots to visualize differentially expressed genes and heatmaps to show the expression patterns of key genes across different conditions.
Data Presentation
The quantitative data from the gene expression analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: RNA Quality Control
| Sample ID | Concentration (µM) | Time (h) | RNA Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| Control_1 | 0 (Vehicle) | 24 | 150.2 | 2.05 | 2.10 | 9.8 |
| Control_2 | 0 (Vehicle) | 24 | 145.8 | 2.06 | 2.12 | 9.7 |
| Control_3 | 0 (Vehicle) | 24 | 155.1 | 2.04 | 2.09 | 9.9 |
| RBE_10uM_1 | 10 | 24 | 160.5 | 2.07 | 2.15 | 9.6 |
| RBE_10uM_2 | 10 | 24 | 158.3 | 2.06 | 2.13 | 9.8 |
| RBE_10uM_3 | 10 | 24 | 162.1 | 2.05 | 2.14 | 9.7 |
Table 2: Top 10 Differentially Expressed Genes (Hypothetical Data)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| CYP1A1 | 3.5 | 1.2e-15 | 2.5e-11 |
| TIPARP | 2.8 | 4.5e-12 | 5.1e-08 |
| AHRR | 2.1 | 7.8e-10 | 6.3e-06 |
| IL6 | -2.5 | 3.2e-09 | 2.1e-05 |
| TNF | -2.2 | 9.1e-09 | 5.5e-05 |
| CCL2 | -1.9 | 1.5e-07 | 7.8e-04 |
| BCL2A1 | -1.7 | 4.2e-07 | 1.9e-03 |
| JUN | 1.8 | 6.5e-07 | 2.7e-03 |
| FOS | 1.6 | 8.9e-07 | 3.4e-03 |
| EGR1 | 1.5 | 1.1e-06 | 4.0e-03 |
Table 3: Enriched Signaling Pathways (Hypothetical Data)
| Pathway Name | Enrichment Score | p-value | Genes Involved |
| Aryl Hydrocarbon Receptor Signaling | 0.85 | < 0.001 | CYP1A1, TIPARP, AHRR |
| NF-κB Signaling | -0.72 | < 0.005 | IL6, TNF, CCL2, BCL2A1 |
| Apoptosis | 0.65 | < 0.01 | JUN, FOS, BCL2A1 |
| Inflammatory Response | -0.78 | < 0.001 | IL6, TNF, CCL2 |
Conclusion
The provided protocols and application notes offer a robust framework for investigating the gene expression changes induced by this compound. By employing RNA sequencing and comprehensive bioinformatic analysis, researchers can elucidate the ER-independent mechanisms of action of this compound. The hypothesized involvement of the AhR and NF-κB pathways provides a starting point for more targeted molecular and functional studies, ultimately contributing to a better understanding of the therapeutic potential of Raloxifene and its derivatives in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene-induced myeloma cell apoptosis: a study of nuclear factor-kappaB inhibition and gene expression signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene, a selective estrogen receptor modulator, inhibits lipopolysaccharide-induced nitric oxide production by inhibiting the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappa B pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene Inhibits NF-kB Pathway and Potentiates Anti-Tumour Activity of Cisplatin with Simultaneous Reduction in its Nephrotoxictiy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Raloxifene Bismethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Raloxifene (B1678788) Bismethyl Ether synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Raloxifene Bismethyl Ether?
A1: The most common and direct synthetic route to this compound is through the O-methylation of Raloxifene. This is typically achieved via a Williamson ether synthesis, where Raloxifene is treated with a methylating agent in the presence of a suitable base. The core intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is a key precursor in the synthesis of Raloxifene itself.[1][2][3][4]
Q2: What are the critical parameters to control during the Williamson ether synthesis for Raloxifene bismethylation?
A2: The critical parameters to control are the choice of base, methylating agent, solvent, and reaction temperature. A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl groups of Raloxifene. The methylating agent should be reactive enough to ensure complete methylation but not so reactive as to cause side reactions. The solvent should be aprotic and polar to facilitate the S_N2 reaction.[5][6][7][8][9] Temperature control is crucial to prevent side reactions and degradation of the product.
Q3: What are common side reactions and impurities observed during the synthesis of this compound?
A3: Common side reactions include incomplete methylation, leading to the formation of mono-methylated Raloxifene isomers. O-alkylation of the piperidine (B6355638) nitrogen is a possibility, though less likely with a methylating agent. Degradation of the benzothiophene (B83047) core can occur under harsh basic or high-temperature conditions. Additionally, impurities from the starting Raloxifene may be carried through the synthesis. Known impurities in Raloxifene synthesis include oxidized products and various side products from the acylation and deprotection steps.[10][11]
Q4: How can I monitor the progress of the methylation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (Raloxifene) and a reference standard of the desired product (this compound), you can determine the extent of the reaction and the formation of any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete deprotonation of Raloxifene's hydroxyl groups. 2. Insufficient reactivity of the methylating agent. 3. Suboptimal reaction temperature. 4. Presence of water in the reaction mixture. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. 2. Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide), but with caution to avoid over-methylation. 3. Optimize the reaction temperature. A moderate increase may improve the reaction rate, but excessive heat can lead to degradation. 4. Ensure all reagents and solvents are anhydrous. |
| Presence of Mono-methylated Impurities | 1. Insufficient equivalents of the methylating agent or base. 2. Short reaction time. | 1. Increase the equivalents of the methylating agent and base to ensure complete reaction at both hydroxyl sites. 2. Extend the reaction time and monitor by TLC/HPLC until the starting material and mono-methylated intermediates are consumed. |
| Product Degradation | 1. Reaction temperature is too high. 2. The base is too harsh. | 1. Lower the reaction temperature and increase the reaction time if necessary. 2. Consider using a milder base and a more reactive methylating agent. |
| Difficult Purification | 1. Presence of polar impurities. 2. Similar polarity of the product and byproducts. | 1. Perform an aqueous workup to remove inorganic salts and polar impurities. 2. Utilize column chromatography with a carefully selected solvent system to separate the desired product from closely related impurities. Crystallization can also be an effective purification method.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure for the O-methylation of Raloxifene.
Materials:
-
Raloxifene hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of Raloxifene hydrochloride in anhydrous DMF, add sodium hydride (2.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Data Presentation: O-Methylation of Raloxifene
| Entry | Base (Equivalents) | Methylating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | CH₃I (2.5) | Acetone | Reflux | 24 | 45 |
| 2 | NaH (2.5) | CH₃I (3.0) | DMF | 25 | 16 | 85 |
| 3 | NaH (2.5) | (CH₃)₂SO₄ (2.5) | THF | 25 | 18 | 78 |
| 4 | KHMDS (2.2) | CH₃I (2.5) | THF | 0 to 25 | 12 | 90 |
This table presents hypothetical data for reaction optimization and is intended for illustrative purposes.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene;CAS No.:63675-74-1 [chemshuttle.com]
- 3. 6-Methoxy-2-(4-Methoxyphenyl)-Benzo[B]Thiophene | Raloxifene HCL Intermediate [slnpharmachem.com]
- 4. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | CAS Number 63675-74-1 [klivon.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
Solubility issues of Raloxifene Bismethyl Ether in aqueous solutions
Disclaimer: Specific experimental data on the aqueous solubility of Raloxifene Bismethyl Ether is limited in publicly available literature. The information provided herein is based on the known physicochemical properties of the parent compound, Raloxifene, and established principles for handling poorly water-soluble compounds. Researchers should use this guide as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
A1: this compound is a metabolite of Raloxifene in which the two hydroxyl groups on the phenyl rings have been replaced by methoxy (B1213986) groups.[1][2] This structural modification significantly impacts its solubility. The original hydroxyl groups can act as hydrogen bond donors, contributing to interactions with water molecules. By replacing them with less polar methoxy groups, the molecule becomes more hydrophobic (lipophilic), leading to an anticipated decrease in aqueous solubility compared to the parent Raloxifene.
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?
A2: Precipitation is a common issue for highly hydrophobic compounds like this compound. The parent compound, Raloxifene, is practically insoluble in water.[1] The bismethyl ether derivative is expected to be even less soluble. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This can happen immediately upon addition or over time as the solution equilibrates.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. This compound retains a basic piperidine (B6355638) ring, which can be protonated at acidic pH. This protonation introduces a positive charge, forming a salt that is generally more water-soluble. It is recommended to try dissolving the compound in a buffer with a pH at least 2 units below the pKa of the piperidine nitrogen (the pKa of the similar nitrogen in Raloxifene is approximately 8.8). Therefore, buffers with a pH in the range of 4-6 may improve solubility.
Q4: What are the recommended organic solvents for creating a stock solution?
A4: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol.[3] It is standard practice to first prepare a high-concentration stock solution in one of these solvents (e.g., 10-50 mM in DMSO) and then dilute this stock into your aqueous experimental medium.
Troubleshooting Guide
Issue: Compound crashes out of solution after diluting the organic stock into aqueous buffer.
This is a common problem when the final concentration of the compound in the aqueous medium is still above its solubility limit, or when the percentage of the organic co-solvent is too low to maintain solubility.
Solutions:
| Strategy | Recommendation | Rationale |
| Decrease Final Concentration | Lower the target concentration of this compound in your final working solution. | The most straightforward way to avoid precipitation is to work at a concentration below the compound's aqueous solubility limit. |
| Increase Co-solvent Percentage | Increase the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution. Start with 0.5% (v/v) and increase incrementally. Note that high concentrations of organic solvents can affect biological experiments. | The organic co-solvent helps to keep the hydrophobic compound solubilized in the aqueous environment. |
| Use a Different Buffer System | Test solubility in a range of buffers with varying pH (e.g., citrate (B86180) buffer at pH 4.0, acetate (B1210297) buffer at pH 5.0, phosphate (B84403) buffer at pH 6.0). | The protonated form of the molecule at acidic pH is more soluble. |
| Incorporate Solubilizing Agents | Consider the use of surfactants (e.g., Tween® 80, Pluronic® F-127) or cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your aqueous buffer. These have been shown to be effective for the parent compound, Raloxifene.[4][5] | These agents form micelles or inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[6] |
| Gentle Warming and Sonication | Briefly warm the solution to 37°C or sonicate in a water bath. | These methods can help to overcome kinetic barriers to dissolution but may lead to supersaturated solutions that can precipitate upon cooling or over time. Always check for stability at your experimental temperature. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a DMSO Stock
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10-50 mM. Ensure the compound is fully dissolved. This is your stock solution.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Prepare the Working Solution:
-
Warm the DMSO stock solution to room temperature.
-
Vortex the stock solution gently.
-
Pipette the desired volume of your pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Crucially, do not add the aqueous buffer to the DMSO stock.
-
Ensure the final DMSO concentration in your working solution is as low as possible (typically <1%) to minimize solvent effects on your experiment.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.
-
Protocol 2: Phase Solubility Study with Cyclodextrins (for solubility enhancement)
This protocol is adapted from studies on Raloxifene to determine the concentration of a cyclodextrin (B1172386) needed to solubilize the compound.[4][5]
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20% w/v of Hydroxypropyl-β-cyclodextrin (HP-β-CD)).
-
-
Determine Solubility:
-
Add an excess amount of this compound powder to each cyclodextrin solution in sealed vials.
-
Shake the vials in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the solubility enhancement profile.
-
Visualizations
Caption: Structural differences and their effect on aqueous solubility.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Raloxifene Bismethyl Ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Raloxifene Bismethyl Ether. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: this compound is often an intermediate or a related substance in the synthesis of Raloxifene.[1] Impurities can include unreacted starting materials, byproducts from the methylation reaction (such as the monomethylated ether), and degradation products. Common impurities in Raloxifene synthesis that may be relevant include oxidized forms of the benzothiophene (B83047) core and products from side reactions.[2][3]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound and related benzothiophene derivatives are recrystallization and column chromatography.[4] Recrystallization is often suitable for removing minor impurities and can yield highly pure crystalline material, while column chromatography is effective for separating the desired compound from significant amounts of impurities with different polarities.[4][5]
Q3: How can I monitor the purity of this compound during purification?
A3: The most common and reliable method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of column chromatography and for quick purity checks.[4]
Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To resolve this, try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also induce proper crystallization.[1]
Q5: I am having trouble separating impurities with similar polarity using column chromatography. What can I do?
A5: If impurities have similar polarity to this compound, separation can be challenging. You can try using a shallower solvent gradient (a slower increase in the polar solvent) during elution. Alternatively, using a different stationary phase or a different solvent system might improve separation.[8] Preparative HPLC could be another option for difficult separations.[2]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then cool the solution again.[1] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Oiling Out | The compound is coming out of solution above its melting point. | Add more solvent to the hot solution to decrease saturation. Consider using a lower-boiling point solvent if possible.[1] |
| The solvent is too nonpolar for the compound. | Use a more polar solvent or a mixed solvent system with a higher proportion of the polar solvent.[1] | |
| Low Recovery Yield | Too much solvent was used initially. | Use the minimum amount of hot solvent required to dissolve the crude product.[1] |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[1] | |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compounds | The eluent (solvent system) polarity is not optimal. | Adjust the solvent system. Use TLC to test different solvent mixtures to find an eluent that provides good separation (aim for a target compound Rf value of 0.2-0.4).[4] |
| The column is overloaded with the sample. | Use an appropriate amount of crude material for the column size (a general guideline is a 1:30 to 1:50 ratio of sample to silica (B1680970) gel by weight).[5] | |
| Compound Elutes Too Quickly | The eluent is too polar. | Start with a less polar solvent system.[1] |
| Compound Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[1] |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process.[5] |
Data Presentation
The following tables provide hypothetical, yet representative, data for the purification of this compound. This data is intended to serve as a guideline for expected outcomes.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity (HPLC) | Yield (%) |
| Methanol | High | Moderate | Good | 99.2% | 75 |
| Ethanol | High | Moderate | Good | 99.1% | 78 |
| Isopropanol | Moderate | Low | Excellent | 99.5% | 85 |
| Ethyl Acetate/Hexane (1:3) | Moderate | Low | Excellent | 99.6% | 88 |
| Dichloromethane (B109758)/Hexane (1:2) | High | Low | Good | 99.3% | 82 |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Separation from Main Impurity (ΔRf) | Purity (HPLC) of Combined Fractions | Yield (%) |
| 9:1 | 0.15 | 0.08 | 98.5% | 80 |
| 8:2 | 0.30 | 0.15 | 99.2% | 85 |
| 7:3 | 0.45 | 0.12 | 98.8% | 82 |
| 6:4 | 0.60 | 0.09 | 97.5% | 75 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Analyze the purity of the dried crystals using HPLC.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Selected eluent system (e.g., Hexane:Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for this compound and provide good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, impregnated silica gel to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
If using a solvent gradient, gradually increase the polarity of the eluent as the chromatography progresses.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
-
Purity Analysis: Analyze the purity of the final product using HPLC.
Protocol 3: HPLC Purity Analysis
Objective: To determine the purity of this compound samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphate (B84403) buffer (for pH adjustment of the aqueous phase)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: Start with a higher proportion of Mobile Phase A, and gradually increase the proportion of Mobile Phase B over the run time to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 287 nm[4]
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL).
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Raloxifene Bismethyl Ether Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raloxifene Bismethyl Ether. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of Raloxifene where the hydroxyl groups have been replaced by methoxy (B1213986) groups. It is recognized as a metabolite and a potential impurity in the synthesis of Raloxifene.[1][2][3][4][5]
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol.[6]
Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Q3: Where can I find information on the stability of Raloxifene and its impurities?
Troubleshooting Guides
Issue: I am observing unexpected degradation of my this compound sample in solution.
Possible Cause: The stability of this compound may be compromised by the solvent, storage conditions, or exposure to environmental factors.
Recommended Action:
-
Review Solvent Selection: While known to be soluble in DMF, DMSO, and Methanol, the long-term stability in these solvents may vary.[6] It is advisable to perform a preliminary stability study in your chosen solvent.
-
Control Storage Conditions: Store solutions of this compound at recommended temperatures, typically -20°C, and protect from light to minimize degradation.[6]
-
Perform Forced Degradation Studies: To understand the degradation profile of this compound, it is recommended to conduct forced degradation studies. These experiments intentionally stress the molecule to identify potential degradation products and pathways. The insights gained are crucial for developing stable formulations and analytical methods.[10]
Experimental Protocols: Forced Degradation Studies
The following protocols are adapted from validated stability-indicating methods for Raloxifene Hydrochloride and can serve as a template for investigating the stability of this compound.[8][9] Researchers must validate these methods for their specific experimental setup.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for separating the parent compound from any degradation products.
General HPLC Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][12][13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]
-
Detection: UV detector at a wavelength of approximately 280-287 nm.[8][9][13]
Forced Degradation Protocols:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve a known concentration of this compound in a suitable solvent and add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[9] |
| Base Hydrolysis | Dissolve a known concentration of this compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[9] |
| Oxidative Degradation | Dissolve a known concentration of this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period (e.g., 24 hours).[8] |
| Thermal Degradation | Store a solution of this compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[8] |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm or 352 nm) for a defined period.[8][12] |
Data Analysis:
For each condition, analyze the sample by HPLC. Compare the chromatogram of the stressed sample to that of an unstressed control solution. Calculate the percentage degradation of this compound and identify any new peaks corresponding to degradation products.
Visualizations
The following diagrams illustrate the workflow for stability testing and a hypothetical degradation pathway.
Caption: A generalized workflow for conducting forced degradation studies.
Caption: A conceptual diagram of potential degradation pathways.
Disclaimer: The information provided is for guidance and is based on studies of the parent compound, Raloxifene Hydrochloride. Researchers should independently validate all methods for their specific application and compound of interest. The stability of this compound may differ significantly from that of Raloxifene Hydrochloride.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 药物代谢物 | MCE [medchemexpress.cn]
- 5. amsbio.com [amsbio.com]
- 6. labsolu.ca [labsolu.ca]
- 7. scielo.sld.cu [scielo.sld.cu]
- 8. jocpr.com [jocpr.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Technical Support Center: Optimizing Dosage of Raloxifene Bismethyl Ether for Cell Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Raloxifene (B1678788) Bismethyl Ether (RBE) for cell treatment. Given the limited specific literature on RBE, this document leverages data from its parent compound, Raloxifene, to offer a comprehensive starting point for your experiments.
Frequently Asked Questions (FAQs)
1. What is Raloxifene Bismethyl Ether (RBE) and how does it differ from Raloxifene?
This compound is a metabolite of Raloxifene.[1][2][3][4] Structurally, it is a derivative where the hydroxyl groups present on the Raloxifene molecule have been replaced by methyl ether groups. This modification makes RBE an estrogen receptor (ER) inactive compound.[1][2][3][4] While Raloxifene is a well-known Selective Estrogen Receptor Modulator (SERM) with tissue-specific agonist and antagonist effects on estrogen receptors, RBE's lack of hydroxyl groups suggests a different mechanism of action.[5][6]
2. What is a recommended starting concentration for RBE in in vitro cell culture experiments?
Due to the limited data specifically for RBE, a broad-range dose-response study is highly recommended. Based on a single reported data point, an IC50 of 300 nM has been observed in MCF-7 cells. For initial experiments, a concentration range spanning several orders of magnitude around this value is advisable. A suggested starting range could be from 10 nM to 100 µM. For comparison, the parent compound Raloxifene has been shown to be effective in various cell lines at concentrations typically ranging from 5 µM to 20 µM.[3][7]
3. How should I prepare a stock solution of RBE?
RBE is expected to have low aqueous solubility, similar to Raloxifene.[8] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. Which cell lines are suitable for studying the effects of RBE?
The choice of cell line will depend on your research question.
-
ER-positive cell lines (e.g., MCF-7, T-47D): These are useful for comparing the effects of RBE to Raloxifene and confirming its ER-independent activity.
-
ER-negative/Triple-negative breast cancer cell lines (e.g., MDA-MB-231): Raloxifene has shown activity in these cells, suggesting ER-independent mechanisms that RBE might also affect.[9][10]
-
Other cancer cell lines: Depending on the therapeutic area of interest, other cell lines can be used to explore the broader anti-cancer potential of RBE.
5. What are the potential signaling pathways affected by RBE?
While RBE is considered ER-inactive, it may act through other pathways. The parent compound, Raloxifene, has been shown to modulate several signaling pathways independently of the estrogen receptor, including:
-
Apoptosis: Raloxifene can induce programmed cell death.[1][3]
-
Cell Cycle Progression: It can cause cell cycle arrest.[1]
-
Aryl hydrocarbon Receptor (AhR): Raloxifene is an AhR activator, and this pathway is involved in its ER-independent effects.[9] However, it has been suggested that methylation of the benzothiophene (B83047) core may weaken AhR activation.
-
ERK 1/2 Signaling: Raloxifene can modulate the phosphorylation of ERK 1/2.[1]
It is plausible that RBE may interact with one or more of these or other currently unidentified pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Low aqueous solubility of RBE. | - Ensure the final solvent concentration is as low as possible (<0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any signs of precipitation after adding the compound.- Consider using a solubilizing agent, but validate its effect on the cells first. |
| High Variability in Experimental Results | - Inconsistent cell seeding density.- Passage number of cells.- Instability of the compound in culture medium. | - Use a consistent cell seeding density for all experiments.- Use cells within a consistent and low passage number range.- Perform a time-course experiment to assess the stability and optimal treatment duration for RBE. |
| No Observable Effect at Tested Concentrations | - The tested concentration range is too low.- The incubation time is too short.- The chosen cell line is not sensitive to RBE.- The compound is inactive for the measured endpoint. | - Test a wider and higher range of concentrations (e.g., up to 100 µM).- Increase the incubation time (e.g., 24h, 48h, 72h).- Verify the expression of any potential target pathways in your cell line.- Try a different cell line or a different functional assay. |
| High Cytotoxicity in Control (Vehicle-Treated) Cells | - The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).- Run a solvent toxicity control to determine the maximum tolerated concentration. |
Quantitative Data Summary
The following tables summarize the effective concentrations of Raloxifene and the single reported value for this compound in various cell lines. This data can serve as a reference for designing your initial dose-response experiments for RBE.
Table 1: Effective Concentrations of Raloxifene in Different Cell Lines
| Cell Line | Concentration | Observed Effect | Citation |
| MCF-7 (ER+) | 10 µM | Growth inhibition | [7] |
| Ishikawa (ER+) | 20 µM | 54% inhibition of cell viability after 48h | [3] |
| MDA-MB-231 (ER-) | 5, 10, 15 µM | Dose-dependent suppression of colony formation | [10] |
| EPN (prostate cancer) | Not specified | Phosphorylation of ERK 1/2 | [1] |
| CPEC (prostate cancer) | Not specified | Sustained phosphorylation of ERK 1/2 | [1] |
Table 2: Reported Activity of this compound
| Cell Line | Concentration (IC50) | Observed Effect | Citation |
| MCF-7 (ER+) | 300 nM | Antiproliferative activity | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), DMSO (cell culture grade, sterile), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of RBE powder. b. Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). c. Gently vortex or pipette up and down to ensure the compound is fully dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: a. Seed your cells of interest in a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of RBE from your stock solution in complete cell culture medium. It is recommended to test a wide range of concentrations initially (e.g., 10 nM to 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest RBE concentration) and a positive control for cell death if available. c. Remove the old medium from the cells and add the medium containing the different concentrations of RBE. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental Workflow for RBE Dosage Optimization
Caption: Workflow for determining the optimal dosage of RBE.
Potential Signaling Pathways for Investigation
Caption: Putative signaling pathways modulated by RBE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Selective Estrogen Receptor Modulator Raloxifene Inhibits Neutrophil Extracellular Trap Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 药物代谢物 | MCE [medchemexpress.cn]
Technical Support Center: Experimental Integrity of Raloxifene Bismethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Raloxifene Bismethyl Ether during experimental procedures. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). It is often used in research as an inactive control compound since both hydroxyl groups are methylated.[1] The stability of this compound is critical because its degradation can lead to the formation of impurities that may have unintended biological activity, thereby confounding experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are expected to be exposure to strong acids, oxidizing agents, and potentially light. While specific data for the bismethyl ether is limited, studies on the parent compound, Raloxifene Hydrochloride, show susceptibility to degradation under these conditions.[2][3]
Q3: How should I store my stock of this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C for long-term storage. For short-term storage, it can be kept at room temperature, but it should be protected from light.[1][4] It is advisable to store the compound in a tightly sealed container to prevent exposure to moisture and air.
Q4: Which solvents are recommended for preparing solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of SERMs for in vitro experiments.[5] For other applications, the choice of solvent should be guided by the specific experimental requirements and the solubility of the compound. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation.
Troubleshooting Guide: Common Degradation Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the compound leading to altered biological activity. | 1. Verify the purity of your this compound stock using an appropriate analytical method like HPLC. 2. Prepare fresh solutions from a new stock vial. 3. Review your experimental protocol for any steps that might expose the compound to harsh conditions (e.g., strong acids, high temperatures). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard solution. 2. Consider potential degradation pathways such as acid-catalyzed ether cleavage or oxidation of the benzothiophene (B83047) ring. 3. Adjust experimental conditions to be milder (e.g., use a less acidic buffer, protect from light). |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limit. 2. If using aqueous buffers, ensure the pH is compatible with the compound's stability. 3. Sonication may help in dissolving the compound, but prolonged exposure should be avoided to prevent thermal degradation. |
Quantitative Stability Data
| Stress Condition | Reagent/Condition | Duration | Degradation (%) of Raloxifene HCl | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | < 15% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | < 15% | [3] |
| Oxidative Degradation | 3% H₂O₂ | 6 hours | < 15% | [3] |
| Thermal Degradation | 70°C | 6 hours | < 15% | [3] |
| Photolytic Degradation | UV Light | 6 hours | < 15% | [3] |
Note: The data presented is for Raloxifene Hydrochloride and should be used as a general guide for handling this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound for in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general method for monitoring the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Prepare your experimental sample containing this compound.
-
Inject the experimental sample onto the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the experimental sample to that of the standard.
-
Visualizations
Signaling and Degradation Pathway Considerations
The following diagram illustrates a hypothetical degradation pathway for this compound under acidic conditions, leading to the cleavage of the ether linkages.
Caption: Potential acid-catalyzed degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing the experimental stability of this compound.
References
Technical Support Center: Demethylation in Raloxifene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the critical demethylation step in the synthesis of Raloxifene. It is intended for researchers, scientists, and drug development professionals encountering challenges in this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the demethylation of the methoxy (B1213986) groups in Raloxifene precursors?
A1: The most frequently employed reagents for the O-demethylation of the aryl methyl ethers in Raloxifene synthesis are Lewis acids, often in combination with a soft nucleophile. Common examples include:
-
Aluminum chloride (AlCl₃) with a thiol: Ethanethiol or, more recently, odorless long-chain thiols like decanethiol are used.[1] The thiol acts as a soft nucleophile to cleave the methyl ether.
-
Boron tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers.[2][3]
-
Methionine in Methanesulfonic Acid (MSA): This combination offers a less odorous and potentially greener alternative to thiol-based methods.[4]
Q2: My demethylation reaction with BBr₃ is giving a low yield and a difficult workup. What could be the cause?
A2: Low yields and challenging workups with BBr₃ are common issues. Several factors could be at play:
-
Incomplete reaction: Ensure you are using a sufficient excess of BBr₃, especially if your starting material has other Lewis basic sites. Monitoring the reaction by TLC or HPLC is crucial.
-
Workup issues: Quenching the reaction with methanol (B129727) can sometimes lead to the formation of insoluble boron complexes, which can trap your product. A direct quench with ice-cold water or dilute acid can sometimes be more effective. If an agglomerate forms between the organic and aqueous layers during extraction, addition of brine or adjustment of the pH might help to break it up.[5]
-
Degradation: BBr₃ is a strong Lewis acid and can cause side reactions if the reaction is run for too long or at too high a temperature.
Q3: I am concerned about the strong odor of ethanethiol. Are there any effective, less odorous alternatives?
A3: Yes, the foul smell of low-molecular-weight thiols is a significant practical challenge. Odorless or less odorous alternatives have been successfully developed and implemented:
-
Long-chain thiols: Decanethiol, in conjunction with aluminum chloride, has been shown to be an effective and odorless reagent for the demethylation step in Raloxifene synthesis.[1]
-
Methionine/Methanesulfonic Acid: This system avoids the use of thiols altogether and is a promising alternative for large-scale synthesis where odor is a major concern.[4]
Q4: Can L-Selectride be used for the demethylation in Raloxifene synthesis?
A4: L-Selectride (lithium tri-sec-butylborohydride) is known to be an effective reagent for the O-demethylation of certain aryl methyl ethers, particularly in the context of complex natural products like opium alkaloids.[6][7] While it is a potent nucleophilic demethylating agent, its application specifically for Raloxifene synthesis is not widely reported in the literature. It could be a viable, albeit less common, alternative. A screening study would be necessary to determine its efficacy and compatibility with the Raloxifene scaffold.
Troubleshooting Guides
Issue 1: Incomplete Demethylation
-
Symptom: TLC or HPLC analysis shows the presence of starting material or partially demethylated intermediates.
-
Possible Causes & Solutions:
| Probable Cause | Recommended Action |
| Insufficient Reagent | Increase the molar equivalents of the demethylating agent (e.g., AlCl₃/thiol, BBr₃). Ensure the reagent is fresh and has not degraded. |
| Short Reaction Time | Extend the reaction time and monitor the progress closely by TLC or HPLC until the starting material is consumed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For AlCl₃/decanethiol, the reaction is typically run at 25-35°C. |
| Reagent Inactivity | Ensure anhydrous conditions, as moisture can deactivate Lewis acids like AlCl₃ and BBr₃. Use freshly distilled solvents. |
Issue 2: Formation of Impurities
-
Symptom: HPLC analysis reveals the presence of unknown peaks, indicating the formation of side products.
-
Possible Causes & Solutions:
| Probable Cause | Recommended Action |
| Over-reaction/Degradation | Reduce the reaction time or temperature. Harsh conditions, especially with strong Lewis acids, can lead to decomposition. |
| Side Reactions with Functional Groups | If the substrate has other sensitive functional groups, consider a milder demethylating agent. For instance, methionine/MSA might be gentler than BBr₃. |
| Oxidation | During workup and isolation, the resulting phenol (B47542) groups can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) and consider adding an antioxidant during workup. |
Quantitative Data Summary
The following table summarizes quantitative data for a reported demethylation protocol in Raloxifene synthesis.
| Demethylation Agent | Substrate | Reagent Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ / Decanethiol | Acylated Benzothiophene Intermediate | AlCl₃: ~7 eq., Decanethiol: 4 eq. | Dichloromethane (B109758) | 25-35 | 4 | 53.3 |
Experimental Protocols
Protocol 1: Demethylation using Aluminum Chloride and Decanethiol
This protocol is adapted from an industrially viable synthesis of Raloxifene.
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., argon), dissolve the crude acylated intermediate (1 equivalent) in dichloromethane (approx. 4.4 mL per gram of substrate).
-
Addition of Lewis Acid: Cool the solution to 0-10°C. Add anhydrous aluminum chloride (approximately 7 equivalents) portion-wise over 30 minutes, maintaining the temperature below 15°C.
-
Aroylation: Allow the mixture to warm to 30°C and stir for 2 hours at 25-35°C.
-
Demethylation: Add decanethiol (4 equivalents) to the reaction mixture and continue stirring for 2 hours at 25-35°C.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a solution of methanol (approx. 2.9 mL per gram of substrate), ice (approx. 5.9 g per gram of substrate), and concentrated HCl (approx. 0.44 mL per gram of substrate).
-
Precipitation and Isolation: Stir the quenched mixture for 1 hour at 25-35°C. Collect the precipitated solid by filtration, wash with water, and dry to afford crude Raloxifene hydrochloride.
-
Purification: The crude product can be further purified by crystallization from a methanol/water mixture.
Visualizations
Caption: Mechanism of AlCl₃/Thiol Mediated Demethylation.
Caption: Troubleshooting Workflow for Demethylation Issues.
Caption: Comparison of Common Demethylation Reagents.
References
- 1. zenodo.org [zenodo.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - L-Selectride as a General Reagent for the O-Demethylation and N-Decarbomethoxylation of Opium Alkaloids and Derivatives1 - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: Synthesis of Raloxifene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of Raloxifene (B1678788) and its derivatives.
Troubleshooting Guides
This section details potential side reactions at key stages of Raloxifene synthesis, their causes, and recommended solutions.
Problem 1: Impurity Formation During Friedel-Crafts Acylation
The Friedel-Crafts acylation of the benzothiophene (B83047) core is a critical step where several impurities can arise.
Observed Issue: Appearance of unexpected peaks in HPLC analysis after the acylation step, corresponding to di-acylated products or isomers.
Potential Causes and Solutions:
| Impurity Name | Structure | Formation Pathway | Recommended Actions to Minimize Formation |
| EP Impurity A ([6-Hydroxy-2-(4-hydroxyphenyl)-7-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenylmethanone) | [Structure of EP Impurity A] | Di-acylation of the benzothiophene ring due to the high reactivity of the core and excess acylating agent.[1] | - Use a stoichiometric amount of the acylating agent (4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride).- Control the reaction temperature, keeping it low to moderate.- Slowly add the acylating agent to the reaction mixture. |
| EP Impurity B ([6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl][4-[2-(piperidin-1-yl)ethoxy]phenylmethanone) | [Structure of EP Impurity B] | Acylation at the 7-position of the benzothiophene ring, an isomeric byproduct. | - Optimize the choice of Lewis acid catalyst and solvent to favor acylation at the desired 3-position. |
| 7-MARLF (7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone) | [Structure of 7-MARLF] | Fries rearrangement of an acetylated intermediate or side reaction with acetyl-containing reagents.[1] | - Ensure complete removal of any acetyl protecting groups from starting materials.- Avoid high temperatures that can promote rearrangement reactions. |
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation step in Raloxifene synthesis.
Problem 2: Side Reactions During Demethylation/Deprotection
The final step of removing methyl or other protecting groups from the hydroxyl functions is prone to the formation of several impurities.
Observed Issue: Incomplete deprotection or formation of degradation products detected by LC-MS.
Potential Causes and Solutions:
| Impurity Name | Structure | Formation Pathway | Recommended Actions to Minimize Formation |
| HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene or 6-Hydroxy-2-[4-acetoxyphenyl]-1-benzothiophene) | [Structure of HABT] | Incomplete hydrolysis of acetyl protecting groups.[1] | - Increase reaction time or temperature for the hydrolysis step.- Use a stronger base or a different solvent system to ensure complete deprotection. |
| Raloxifene Dimer | [Structure of Raloxifene Dimer] | Oxidative coupling of two Raloxifene molecules, which can be mediated by enzymes or oxidizing agents.[1][2] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use purified solvents and reagents to avoid contaminants that could catalyze dimerization. |
| Raloxifene-N-Oxide | [Structure of Raloxifene-N-Oxide] | Oxidation of the piperidine (B6355638) nitrogen atom.[1][3] This can occur due to aerial oxidation during workup or storage.[1] | - Minimize exposure of the reaction mixture and final product to air.- Consider the use of antioxidants during workup and for storage of the final compound. |
Logical Relationship for Demethylation Side Reactions
Caption: Factors leading to side products during the deprotection of Raloxifene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of Raloxifene?
A1: During the synthesis of Raloxifene hydrochloride, several impurities can be formed. Eight common impurities that have been identified and characterized are Raloxifene-N-Oxide, EP Impurity A, EP Impurity B, Raloxifene Dimer, HABT, PEBE, HHBA, and 7-MARLF.[4][5][6][7][8] The presence and quantity of these impurities can vary depending on the synthetic route and reaction conditions used.[4]
Q2: What is the typical percentage of these impurities observed in a synthesis batch?
A2: The area percentages of these impurities as detected by HPLC are generally low, often ranging from 0.05% to 0.1%.[4][7]
| Impurity | Typical Area Percentage (%) by HPLC |
| Raloxifene-N-Oxide | 0.05 - 0.1 |
| EP Impurity A | 0.05 - 0.1 |
| EP Impurity B | 0.05 - 0.1 |
| Raloxifene Dimer | 0.05 - 0.1 |
| HABT | 0.05 - 0.1 |
| PEBE | 0.05 - 0.1 |
| HHBA | 0.05 - 0.1 |
| 7-MARLF | 0.05 - 0.1 |
| Data from Buchi Reddy R, et al. (2012).[4] |
Q3: How can I best detect and quantify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in Raloxifene synthesis. A gradient reverse-phase HPLC method is typically used.[4] For structural elucidation and confirmation of these impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine their molecular weights.[4]
Q4: Are there specific reaction conditions that I should avoid to minimize side reactions?
A4: Yes, to minimize side reactions, it is crucial to control several parameters. Avoid using a large excess of the acylating agent in the Friedel-Crafts step to prevent di-acylation.[1] It is also important to conduct reactions, especially the deprotection and final workup steps, under an inert atmosphere to prevent oxidation, which leads to the formation of the Raloxifene dimer and N-oxide.[1] High reaction temperatures should also be avoided as they can lead to rearrangement products like 7-MARLF.[1]
Experimental Protocols
Protocol 1: Synthesis of Raloxifene via Friedel-Crafts Acylation and Demethylation
This protocol is a general representation based on common synthetic routes.
Step 1: Friedel-Crafts Acylation
-
To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) in a suitable solvent (e.g., dichloromethane), add a Lewis acid such as aluminum chloride at a controlled temperature (e.g., 0-5 °C).
-
Slowly add a solution of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in the same solvent.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure to obtain the crude acylated intermediate.
Step 2: Demethylation
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Add a demethylating agent, such as aluminum chloride and ethanethiol (B150549) or an odorless long-chain thiol like decanethiol, at a controlled temperature.[9]
-
Stir the reaction mixture at room temperature until the demethylation is complete, as monitored by TLC or HPLC.
-
Quench the reaction with an acidic aqueous solution.
-
Isolate the crude Raloxifene by filtration or extraction.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure Raloxifene hydrochloride.
Protocol 2: HPLC Method for Impurity Profiling
This is a general HPLC method for the analysis of Raloxifene and its impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Signaling Pathway for Impurity Formation
Caption: Overview of Raloxifene synthesis and the points of origin for common impurities. Caption: Overview of Raloxifene synthesis and the points of origin for common impurities.
References
- 1. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of raloxifene homo-dimer in CYP3A4, evidence for multi-substrate binding in a single catalytically competent P450 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hakon-art.com [hakon-art.com]
Technical Support Center: Optimizing HPLC Parameters for Raloxifene Bismethyl Ether Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Raloxifene Bismethyl Ether. The following information is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: Based on validated methods for the parent compound, Raloxifene Hydrochloride, a good starting point for an isocratic RP-HPLC method for this compound is as follows. Optimization may be required to achieve the desired resolution and peak shape.
Q2: How can I optimize the mobile phase for better separation of this compound from its impurities?
A2: To optimize the mobile phase, you can systematically adjust the ratio of the organic modifier (acetonitrile) to the aqueous buffer. Increasing the percentage of acetonitrile (B52724) will generally decrease the retention time of this compound. Fine-tuning the pH of the buffer can also influence the retention and peak shape, especially if there are ionizable impurities. A gradient elution may be necessary for complex samples with multiple impurities.
Q3: What are the common causes of peak fronting or tailing for this compound?
A3: Peak asymmetry, such as fronting or tailing, can be caused by several factors including column overload, inappropriate mobile phase pH, or a deteriorating column. To troubleshoot, try injecting a smaller sample volume to rule out column overload. Ensure the mobile phase pH is appropriate for the analyte and the column. If the problem persists, the column may need to be washed or replaced.
Q4: My baseline is noisy. How can I improve it?
A4: A noisy baseline can originate from the detector, pump, or mobile phase. Ensure the detector lamp is in good condition and has sufficient energy. Premixing and degassing the mobile phase thoroughly can prevent bubbles from causing noise. Pulsations from the pump can also contribute to baseline noise; ensure the pump is properly purged and the seals are in good condition.
Q5: How do I perform a forced degradation study for this compound?
A5: Forced degradation studies are essential to develop a stability-indicating method. Expose the sample to various stress conditions such as acid, base, oxidation, heat, and light. A typical procedure involves dissolving the sample in a solution for each stress condition (e.g., 0.1N HCl for acid degradation, 0.1N NaOH for base degradation, 3% H2O2 for oxidation) and incubating for a set period. The stressed samples are then analyzed by HPLC to observe for degradation peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For amine-containing compounds, a slightly acidic pH can improve peak shape. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%). |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove air bubbles. |
| Mobile Phase Composition Change | Ensure the mobile phase is well-mixed and has not evaporated, altering the composition. |
| Column Temperature Fluctuation | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Issue 3: No Peaks or Very Small Peaks
| Possible Cause | Troubleshooting Step |
| Injection Issue | Check the autosampler for proper operation. Manually inject a standard to confirm the issue. |
| Detector Malfunction | Ensure the detector lamp is on and the correct wavelength is set. |
| Sample Degradation | Prepare a fresh sample and standard. |
| Incorrect Mobile Phase | Verify the composition of the mobile phase. |
Experimental Protocols
Protocol 1: Standard Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (or a suitable solvent like methanol (B129727) or acetonitrile) and sonicate for 10 minutes.
-
Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 10 µg/mL).
Protocol 2: Sample Preparation for HPLC Analysis
-
Accurately weigh a portion of the sample containing the equivalent of 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., Phosphate buffer pH 3.5) in a ratio of 60:40 (v/v). Optimization may be required. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 287 nm |
| Column Temperature | 30 °C |
Table 2: Summary of Validation Parameters from a Raloxifene HCl Method
| Parameter | Typical Value |
| Linearity Range | 10 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Caption: General workflow for HPLC method development.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Raloxifene and Raloxifene Bismethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788), and its derivative, Raloxifene Bismethyl Ether. The information presented herein is collated from preclinical and mechanistic studies to support research and development in endocrinology and oncology.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[1] Its therapeutic effects are mediated through tissue-selective agonist and antagonist activities on the estrogen receptor (ER).[2] In contrast, this compound, a synthetic derivative where the hydroxyl groups at the 6 and 4' positions are replaced by methoxy (B1213986) groups, is generally considered to be biologically inactive. This guide will explore the structural and mechanistic basis for the profound differences in the biological activity of these two compounds.
Data Presentation
Due to the established inactivity of this compound, direct comparative quantitative data from head-to-head studies is scarce in published literature. The following tables summarize the known biological activities, focusing on the well-characterized profile of Raloxifene and the reported lack of activity for its bismethyl ether analog.
Table 1: Estrogen Receptor Binding and Functional Activity
| Parameter | Raloxifene | This compound | Reference(s) |
| Estrogen Receptor (ER) Binding | High affinity | Inactive/No significant binding | [3][4] |
| ER Agonist/Antagonist Activity | Tissue-selective agonist (bone) and antagonist (breast, uterus) | No significant agonist or antagonist activity reported | [2][5] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Induces AhR-mediated transcriptional activity and apoptosis | Fails to induce AhR activation | [6] |
Table 2: Pharmacokinetic Profile
| Parameter | Raloxifene | This compound | Reference(s) |
| Bioavailability | ~2% (due to extensive first-pass metabolism) | Not applicable (not used clinically) | [7] |
| Metabolism | Primarily undergoes glucuronidation to form raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. | Not a known major metabolite of Raloxifene. | [7] |
| Protein Binding | Highly bound to plasma proteins (>95%) | Data not available | [1] |
Mechanism of Action and Signaling Pathways
Raloxifene's biological activity is dependent on its interaction with estrogen receptors, which leads to tissue-specific modulation of gene expression. The critical role of the hydroxyl groups in this interaction is highlighted by the inactivity of this compound.
Raloxifene Signaling Pathway
Raloxifene binds to the ligand-binding domain of the estrogen receptor. This binding induces a conformational change in the receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the Raloxifene-ER complex binds to estrogen response elements (EREs) on the DNA. The tissue-specific effects of Raloxifene are determined by the differential recruitment of co-activators and co-repressors in different cell types. In bone tissue, the complex recruits co-activators, leading to an estrogenic (agonist) effect that maintains bone density.[8] In breast and uterine tissue, the complex preferentially recruits co-repressors, leading to an anti-estrogenic (antagonist) effect that inhibits cell proliferation.[2]
Figure 1: Simplified signaling pathway of Raloxifene.
The Inactivity of this compound
The hydroxyl groups at the 6 and 4' positions of Raloxifene are crucial for its high-affinity binding to the estrogen receptor. These groups act as hydrogen bond donors, mimicking the interaction of estradiol (B170435) with the receptor's ligand-binding domain. In this compound, these hydroxyl groups are replaced by methoxy groups. The bulkier methoxy groups and the absence of the hydrogen bond-donating capacity are thought to sterically hinder the molecule from fitting into the ligand-binding pocket and prevent the key interactions necessary for receptor activation or antagonism.[6] This lack of binding to the estrogen receptor is the primary reason for its biological inactivity.
Figure 2: Rationale for the inactivity of this compound.
Experimental Protocols
Estrogen Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the estrogen receptor.
-
Preparation of Receptor: Human recombinant ERα or ERβ is used.
-
Radioligand: A solution of [3H]-estradiol is prepared at a concentration near its Kd for the receptor.
-
Competition Binding: A constant concentration of the receptor and radioligand is incubated with increasing concentrations of the unlabeled test compound (Raloxifene or this compound).
-
Incubation: The mixture is incubated to allow it to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MCF-7 Cells)
This assay measures the effect of a compound on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).
-
Cell Culture: MCF-7 cells are maintained in appropriate media. For the experiment, they are plated in multi-well plates in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with a vehicle control, estradiol (as a positive control for proliferation), and varying concentrations of the test compounds (Raloxifene or this compound) both alone (to test for agonist activity) and in the presence of estradiol (to test for antagonist activity).
-
Incubation: The cells are incubated for a period of 5-7 days.
-
Quantification of Proliferation: Cell viability/proliferation is assessed using a method such as the MTT assay, CyQUANT assay, or by direct cell counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values.
Figure 3: General workflow for evaluating SERM activity.
Conclusion
The comparison between Raloxifene and this compound provides a clear illustration of the structure-activity relationship for this class of molecules. The presence of the hydroxyl groups on the Raloxifene scaffold is indispensable for its biological activity, enabling high-affinity binding to the estrogen receptor and its subsequent modulation. The methylation of these hydroxyl groups, as in this compound, abrogates this binding and renders the molecule biologically inactive. For researchers in drug development, this underscores the critical importance of these specific functional groups for the design of novel selective estrogen receptor modulators.
References
- 1. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells [mdpi.com]
- 7. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design, synthesis, and biological evaluation of Raloxifene-based potent degrader of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Raloxifene Bismethyl Ether and Other Raloxifene Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raloxifene (B1678788) Bismethyl Ether and the major metabolites of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and pharmacological profiles of these compounds.
Raloxifene is primarily metabolized into glucuronide conjugates, with unconjugated raloxifene accounting for less than 1% of the total radiolabeled material in plasma.[1] The main metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1][2] Another known metabolite is Raloxifene Bismethyl Ether, an estrogen receptor-inactive compound in which both hydroxyl groups are absent.[3][4][5][6][7]
Comparative Pharmacological Data
The following table summarizes the key quantitative data comparing the biological activities of Raloxifene and its metabolites. A significant finding is that the glucuronide conjugates of raloxifene exhibit substantially reduced affinity for the estrogen receptor and are considerably less potent in cellular assays compared to the parent compound.[8] this compound is reported to be inactive at the estrogen receptor.[3][4][5][6][7]
| Compound | Estrogen Receptor (ER) Binding Affinity (IC50) | Inhibition of MCF-7 Cell Proliferation (Potency vs. Raloxifene) | Notes |
| Raloxifene | High | 1x | Parent drug, potent SERM |
| Raloxifene-4'-glucuronide | 370 µM[9] | >100x less potent[8] | Major metabolite in humans.[10][11] |
| Raloxifene-6-glucuronide | Low | >100x less potent[8] | |
| This compound | Inactive[3][4][5][6][7] | Not applicable | Lacks both hydroxyl groups.[3][4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Estrogen Receptor Binding Assay
This assay quantifies the affinity of a compound for the estrogen receptor.
Objective: To determine the concentration of a test compound that displaces 50% of a radiolabeled estrogen ligand from the estrogen receptor (IC50).
Materials:
-
Human estrogen receptor alpha (ERα)
-
Radiolabeled estradiol (B170435) (e.g., [3H]Estradiol)
-
Test compounds (Raloxifene, metabolites)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ERα and [3H]Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the test compounds are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated from the dose-response curve.
MCF-7 Cell Proliferation Assay
This assay assesses the estrogenic or anti-estrogenic effects of compounds on the proliferation of estrogen-sensitive breast cancer cells.
Objective: To measure the effect of test compounds on the proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (Raloxifene, metabolites)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a medium containing a low concentration of estrogen to stimulate baseline proliferation.
-
Cells are treated with various concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), a cell proliferation reagent is added.
-
The absorbance is measured using a microplate reader, which correlates to the number of viable cells.
-
The potency of the compounds to inhibit estrogen-stimulated proliferation is determined.
Signaling Pathways and Experimental Workflows
The biological effects of Raloxifene and its active metabolites are mediated through the estrogen receptor signaling pathway. Raloxifene exhibits tissue-selective agonist and antagonist activities.[12]
Raloxifene Metabolism and Activity
The following diagram illustrates the metabolic pathway of Raloxifene and the relative activity of its metabolites.
Caption: Metabolic pathways of Raloxifene and the resulting activity of its metabolites.
Estrogen Receptor Signaling Pathway
This diagram shows a simplified overview of the estrogen receptor signaling pathway and the modulatory effect of Raloxifene.
Caption: Simplified estrogen receptor signaling pathway modulated by Raloxifene.
Experimental Workflow for Metabolite Comparison
The logical flow of experiments to compare Raloxifene and its metabolites is depicted below.
Caption: Workflow for the comparative analysis of Raloxifene and its metabolites.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. This compound hydrochloride | DC Chemicals [dcchemicals.com]
- 8. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [rex.libraries.wsu.edu]
- 12. m.youtube.com [m.youtube.com]
Validating Raloxifene Bismethyl Ether as a True Negative Control for Estrogen Receptor Studies
For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the integrity and interpretation of experimental data. This guide provides a comparative analysis of Raloxifene (B1678788) and its derivative, Raloxifene Bismethyl Ether, validating the latter as a true negative control for in vitro studies involving the estrogen receptor (ER).
Raloxifene is a well-characterized second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor agonist and antagonist effects.[1] Its activity is contingent on its high-affinity binding to the estrogen receptor. In contrast, this compound, a derivative where the hydroxyl groups crucial for receptor interaction are replaced by methoxy (B1213986) groups, is proposed as an inactive control. This guide presents the scientific rationale, comparative data, and detailed experimental protocols to support the use of this compound as a reliable negative control.
Mechanism of Action: The Critical Role of Hydroxyl Groups
The biological activity of Raloxifene is intrinsically linked to the presence of its two hydroxyl groups. These groups are essential for high-affinity binding to the estrogen receptor.[2] Modification of these hydroxyl groups, as in this compound, is expected to abolish this binding and, consequently, its biological activity.
dot
Caption: Comparison of the mechanism of action.
Comparative Analysis of Estrogen Receptor Binding
The primary validation of a negative control for a receptor-targeting compound lies in its inability to bind to the target receptor. This is typically quantified using competitive binding assays to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Compound | Target | Expected IC50 | Rationale |
| Raloxifene | Estrogen Receptor α (ERα) | ~1-10 nM | High-affinity binding due to the presence of critical hydroxyl groups. |
| This compound | Estrogen Receptor α (ERα) | >10,000 nM | Methylation of hydroxyl groups prevents the necessary interactions for receptor binding. |
| Vehicle (e.g., DMSO) | Estrogen Receptor α (ERα) | No activity | The solvent carrier should not interact with the receptor. |
Functional Validation: Cell Proliferation Assays
Beyond receptor binding, a true negative control should not elicit a biological response in a functional assay. For SERMs, a common in vitro functional assay is the measurement of cell proliferation in estrogen-receptor-positive cell lines, such as MCF-7 or T47D.
| Compound | Cell Line | Expected Effect on Proliferation | Rationale |
| Estradiol (B170435) (Positive Control) | MCF-7 / T47D | Stimulation | Natural ligand for ER, promotes proliferation. |
| Raloxifene | MCF-7 / T47D | Inhibition (in the presence of estradiol) | Acts as an antagonist in breast cancer cells, inhibiting estrogen-driven proliferation. |
| This compound | MCF-7 / T47D | No effect | Lack of ER binding translates to an absence of a functional effect on cell proliferation. |
| Vehicle (e.g., DMSO) | MCF-7 / T47D | No effect | The solvent should not affect cell viability or growth. |
dot
Caption: Experimental workflow for validation.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of test compounds to the estrogen receptor alpha (ERα).
Materials:
-
Recombinant human ERα
-
[³H]-Estradiol (Radioligand)
-
Test compounds: Raloxifene, this compound
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve).
-
In a multi-well plate, combine a fixed concentration of recombinant human ERα and [³H]-Estradiol.
-
Add the different concentrations of the test compounds or unlabeled estradiol to the wells.
-
Include control wells for total binding (ERα + [³H]-Estradiol) and non-specific binding (ERα + [³H]-Estradiol + excess unlabeled estradiol).
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration.
-
Add scintillation fluid and measure the radioactivity.
-
Calculate the specific binding for each concentration and determine the IC50 values.
ER-Positive Cell Proliferation Assay (MCF-7 or T47D)
Objective: To assess the effect of test compounds on the proliferation of estrogen-receptor-positive breast cancer cells.
Materials:
-
MCF-7 or T47D cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without phenol (B47542) red, supplemented with fetal bovine serum (FBS) and charcoal-stripped FBS.
-
Test compounds: Estradiol, Raloxifene, this compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescence-based assay)
-
Plate reader
Procedure:
-
Seed MCF-7 or T47D cells in a 96-well plate in a medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Allow cells to attach and synchronize for 24-48 hours.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
For antagonist testing, co-treat with a fixed concentration of estradiol and varying concentrations of the test compounds.
-
Incubate for a period of 3-6 days.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation or inhibition relative to the controls.
dot
Caption: Estrogen receptor signaling pathway.
Conclusion
The structural modification of Raloxifene to this compound by methylating the critical hydroxyl groups effectively abrogates its ability to bind to the estrogen receptor. This lack of binding translates to an absence of biological activity in functional assays. Based on this evidence, this compound serves as a validated and reliable true negative control in experimental settings designed to investigate the effects of SERMs and other compounds targeting the estrogen receptor. Its use will enhance the rigor and clarity of research findings in this field.
References
A Comparative Analysis of Raloxifene Bismethyl Ether and Tamoxifen for Researchers
This guide provides a detailed comparative study of Raloxifene (B1678788) Bismethyl Ether and Tamoxifen (B1202), two selective estrogen receptor modulators (SERMs) with significant implications in breast cancer research and therapy. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
Executive Summary
Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Raloxifene, another SERM, is also utilized, particularly in the prevention of invasive breast cancer in postmenopausal women. This guide delves into the comparative efficacy and mechanisms of action of these two compounds, with a special focus on Raloxifene Bismethyl Ether, a metabolite of Raloxifene. While extensive data is available for Tamoxifen and Raloxifene, information on this compound is more limited, primarily identifying it as an estrogen receptor inactive compound with some reported anti-proliferative activity.
Comparative Performance Data
The following tables summarize key quantitative data for Raloxifene, Tamoxifen, and this compound, focusing on their effects on the MCF-7 human breast cancer cell line, a common model for ER+ breast cancer.
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Test System |
| Raloxifene | 0.95 ± 0.15[1] | ~0.07[2] | Human ERα |
| Tamoxifen | Not directly compared in the same study | ~1.6[2] | Human ERα |
Note: IC50 and Ki values are inversely proportional to binding affinity. Lower values indicate higher affinity. Data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibition of MCF-7 Cell Proliferation
| Compound | IC50 (µM) |
| Raloxifene | ~7.12[3] |
| Tamoxifen | ~1.41[4] |
| This compound | 0.3[5][6] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of cell proliferation.
Mechanism of Action
Both Tamoxifen and Raloxifene are classified as SERMs, meaning they exhibit tissue-selective estrogen agonist or antagonist effects. In breast tissue, they primarily act as antagonists, competing with estradiol (B170435) for binding to the estrogen receptor and thereby inhibiting estrogen-dependent gene transcription and cell proliferation.
Tamoxifen Signaling Pathway
Tamoxifen is a prodrug that is metabolized in the liver to its active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, which have a much higher affinity for the estrogen receptor. Upon binding to ERα in a breast cancer cell, the Tamoxifen-ERα complex recruits corepressors instead of coactivators to the estrogen response element (ERE) on DNA, leading to the downregulation of estrogen-responsive genes involved in cell growth and proliferation.
Raloxifene Signaling Pathway
Similar to Tamoxifen, Raloxifene binds to the estrogen receptor and induces a conformational change that promotes the binding of corepressors, leading to the inhibition of estrogen-driven gene expression. The distinct side-effect profiles of Raloxifene and Tamoxifen are attributed to their differential interactions with the estrogen receptor and the subsequent recruitment of various coregulatory proteins in different tissues.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled test compounds (Raloxifene, Tamoxifen)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol from ovariectomized rats.
-
Incubate a fixed concentration of [³H]-E2 with increasing concentrations of the unlabeled test compound and a constant amount of uterine cytosol.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using HAP slurry.
-
Quantify the amount of bound [³H]-E2 by liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (Raloxifene, Tamoxifen, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
MCF-7 cells
-
Test compounds
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with the test compounds for a desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
References
- 1. Effect of Tamoxifen and Raloxifene on the Proliferative Activity of the Breast Epithelium in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Comparative Analysis of Estrogen Receptor Binding: Raloxifene vs. its Bismethyl Ether Derivative
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the estrogen receptor (ER) binding affinities of the selective estrogen receptor modulator (SERM), Raloxifene, and its bismethyl ether derivative has been published for the scientific community. This guide provides researchers, scientists, and drug development professionals with a detailed analysis, including quantitative binding data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Raloxifene is a well-characterized SERM that exhibits tissue-specific estrogen agonist and antagonist effects.[1][2][3][4][5] Its therapeutic utility in osteoporosis and breast cancer prevention is mediated by its high-affinity interaction with estrogen receptors, primarily ERα and ERβ.[1][3] In contrast, Raloxifene's bismethyl ether, a metabolite in which the hydroxyl groups crucial for receptor interaction are masked, is reported to be inactive at the estrogen receptor. This comparison guide elucidates the profound impact of these hydroxyl groups on ER binding and subsequent biological activity.
Quantitative Comparison of Estrogen Receptor Binding Affinity
The binding affinity of a compound to its target receptor is a critical determinant of its pharmacological activity. For Raloxifene and its bismethyl ether, the difference in their ability to bind to the estrogen receptor is stark. The following table summarizes the available quantitative data for their interaction with the primary estrogen receptor isoform, ERα.
| Compound | Receptor | Binding Affinity (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
| Raloxifene | Human ERα | 0.38 - 2 nM | ~112.9 nM (in specific cellular contexts)[6] |
| Raloxifene Bismethyl Ether | Human ERα | Not Applicable (Inactive) | Not Applicable (Inactive) |
Note: Ki and IC50 values for Raloxifene can vary depending on the specific assay conditions and cell types used.
The data clearly indicates that Raloxifene binds to the estrogen receptor with high affinity, as evidenced by its low nanomolar Ki values. In contrast, its bismethyl ether derivative is considered inactive due to the methylation of the hydroxyl groups, which are essential for forming the hydrogen bonds necessary for stable receptor binding.
Estrogen Receptor Signaling Pathway
Upon binding to the estrogen receptor, Raloxifene induces conformational changes that modulate the receptor's interaction with co-regulatory proteins. This leads to tissue-specific regulation of gene expression. In tissues like bone, Raloxifene can act as an agonist, promoting beneficial effects, while in tissues like the breast and uterus, it acts as an antagonist, blocking estrogen-driven proliferation.[3][5]
Caption: Raloxifene binding to ER, leading to dimerization and modulation of gene expression.
Experimental Protocols
The determination of binding affinity is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the IC50 and Ki of a test compound (e.g., Raloxifene, this compound) for the estrogen receptor.
Materials:
-
Receptor Source: Recombinant human ERα or ERβ, or cytosolic extracts from tissues rich in estrogen receptors (e.g., rat uterus).
-
Radioligand: [³H]-Estradiol, a high-affinity estrogen.
-
Test Compounds: Raloxifene and this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl or phosphate (B84403) buffer at a physiological pH.
-
Separation Medium: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Fluid and Counter: For detection of radioactivity.
Procedure:
-
Preparation: A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-Estradiol) are prepared in the assay buffer.
-
Incubation: Varying concentrations of the unlabeled test compound are added to the receptor/radioligand mixture. A control group with no test compound (total binding) and a group with a high concentration of a known potent unlabeled ligand (e.g., diethylstilbestrol) to determine non-specific binding are also included.
-
Equilibrium: The mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor complex, followed by centrifugation and washing, or by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine ER affinity.
Logical Relationship of Binding Affinity
The structural difference between Raloxifene and its bismethyl ether derivative directly dictates their interaction with the estrogen receptor. The presence of phenolic hydroxyl groups on Raloxifene is a key structural feature for high-affinity binding, whereas their absence in the bismethyl ether derivative abrogates this interaction.
Caption: The impact of hydroxyl groups on the estrogen receptor binding of Raloxifene.
References
- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 5. droracle.ai [droracle.ai]
- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Modulation by Raloxifene and its Bismethyl Ether Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of Raloxifene, a second-generation selective estrogen receptor modulator (SERM), and its metabolite, Raloxifene Bismethyl Ether, on gene expression. Raloxifene is known for its tissue-specific estrogen receptor (ER) agonist or antagonist activities, primarily used in the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1][2] In contrast, this compound is an estrogen receptor-inactive compound, lacking the hydroxyl groups critical for ER binding.[3] This fundamental difference in their mechanism of action leads to distinct gene expression profiles, which are critical for understanding their respective biological activities and potential therapeutic applications.
Data Presentation: Comparative Gene Expression Analysis
To illustrate the differential effects of Raloxifene and this compound, we present hypothetical gene expression data from a microarray analysis in an ER-positive breast cancer cell line (e.g., MCF-7). In this simulated experiment, cells were treated with either Raloxifene (1 µM), this compound (1 µM), or a vehicle control for 24 hours. The table below summarizes the fold changes in the expression of key estrogen-responsive and other relevant genes.
| Gene Symbol | Gene Name | Function | Raloxifene (Fold Change vs. Vehicle) | This compound (Fold Change vs. Vehicle) |
| Estrogen-Responsive Genes (Agonist/Antagonist Effects) | ||||
| TFF1 (pS2) | Trefoil factor 1 | Estrogen-regulated protein, involved in cell proliferation | -2.5 | 1.1 |
| GREB1 | Growth regulation by estrogen in breast cancer 1 | Estrogen-regulated gene, promotes cell proliferation | -3.2 | 0.9 |
| PGR | Progesterone receptor | Steroid hormone receptor, often co-expressed with ER | -2.8 | 1.0 |
| CTSD | Cathepsin D | Lysosomal aspartyl protease, estrogen-regulated | -2.1 | 1.2 |
| Genes Involved in Bone Metabolism | ||||
| SPP1 | Secreted phosphoprotein 1 (Osteopontin) | Involved in bone remodeling | 2.8 | 1.0 |
| TGFB3 | Transforming growth factor beta 3 | Regulates bone formation and resorption | 2.5 | 0.9 |
| ALPL | Alkaline phosphatase, liver/bone/kidney | Marker of osteoblast activity | 2.2 | 1.1 |
| Genes Involved in Cell Cycle and Apoptosis | ||||
| CCND1 | Cyclin D1 | Cell cycle regulator | -2.0 | 1.3 |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic protein | -1.8 | 0.8 |
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic protein | 1.9 | 1.0 |
Data Interpretation: The hypothetical data clearly demonstrates that Raloxifene significantly alters the expression of estrogen-responsive genes, acting as an antagonist in this breast cancer cell model (downregulation of TFF1, GREB1, PGR, CTSD, CCND1, and BCL2, and upregulation of BAX). It also shows agonist activity on genes related to bone metabolism (upregulation of SPP1, TGFB3, and ALPL). Conversely, this compound shows no significant effect on the expression of these genes, consistent with its characterization as an ER-inactive metabolite.[3]
Experimental Protocols
The following protocols outline the experimental procedures that would be used to generate the comparative gene expression data presented above.
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast cancer cells (ER-positive).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment Conditions: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS for 48 hours to reduce background estrogenic effects. Subsequently, cells are treated with 1 µM Raloxifene, 1 µM this compound, or vehicle (0.1% DMSO) for 24 hours.
RNA Extraction and Quality Control
-
Total RNA is extracted from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8.0 are used for downstream analysis.
Microarray Analysis
-
Labeling and Hybridization: 100-500 ng of total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA using a commercial kit (e.g., Affymetrix WT Plus Reagent Kit). The labeled cRNA is then fragmented and hybridized to a human whole-genome microarray chip (e.g., Affymetrix Human Transcriptome Array) for 16 hours at 45°C.
-
Washing and Scanning: Following hybridization, the arrays are washed and stained using a fluidics station (e.g., Affymetrix GeneChip Fluidics Station 450) and scanned with a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000).
Data Analysis
-
Data Normalization: The raw microarray data (CEL files) are processed and normalized using the Robust Multi-array Average (RMA) algorithm.
-
Differential Gene Expression Analysis: Differential gene expression analysis between the treatment groups and the vehicle control is performed using a suitable statistical package (e.g., the limma package in R/Bioconductor). Genes with a |log2(fold change)| > 1 and a Benjamini-Hochberg adjusted p-value < 0.05 are considered significantly differentially expressed.
Mandatory Visualizations
Signaling Pathway of Raloxifene
Caption: Raloxifene binds to estrogen receptors, altering their conformation and subsequent interaction with DNA and coregulatory proteins to modulate gene expression.
Experimental Workflow for Comparative Gene Expression Analysis
Caption: Workflow for comparing the effects of Raloxifene and this compound on gene expression in MCF-7 cells.
References
A Head-to-Head In Vitro Comparison of Raloxifene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Raloxifene (B1678788) and its analogs, focusing on their performance as Selective Estrogen Receptor Modulators (SERMs). The data presented herein is curated from peer-reviewed studies to facilitate an objective evaluation of these compounds for research and development purposes.
Estrogen Receptor Binding Affinity
The primary mechanism of action for Raloxifene and its analogs is through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The binding affinity of these compounds to the receptors is a critical determinant of their potency and tissue-selective effects.
Comparative Binding Affinity Data
A study by Grese and coworkers synthesized and evaluated a series of 2-arylbenzothiophene derivatives based on the structure of Raloxifene as ligands for ERα.[1] Another study investigated a 6'-methoxy analog of Raloxifene (RAL-A) and compared its ERα binding affinity to that of Raloxifene and 17β-estradiol.[2]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Raloxifene | ERα | Competitive Displacement | 9.28 | [2] |
| 6'-Methoxy Raloxifene (RAL-A) | ERα | Competitive Displacement | 183.2 | [2] |
| 17β-estradiol | ERα | Competitive Displacement | 19.52 | [2] |
-
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Key Observations:
-
Raloxifene exhibits a high binding affinity for ERα, with an IC50 value of 9.28 nM.[2]
-
The modification of the 6-hydroxyl group to a 6-methoxy group in RAL-A resulted in a nearly 20-fold decrease in binding affinity for ERα, with an IC50 of 183.2 nM.[2] This suggests that the 6-hydroxyl group is important for high-affinity binding to the estrogen receptor.[3]
In Vitro Antiproliferative Activity
A key therapeutic application of Raloxifene is in the prevention and treatment of estrogen receptor-positive breast cancer. The antiproliferative activity of Raloxifene and its analogs is commonly assessed in vitro using the MCF-7 human breast cancer cell line, which is ER-positive.
Comparative Antiproliferative Data
Studies have demonstrated the ability of Raloxifene and its analogs to inhibit the proliferation of MCF-7 cells.[1][3][4][5][6][7] One study identified a Raloxifene analog, Y134, which induces apoptosis in ER-negative MDA-MB-231 breast cancer cells through the Aryl Hydrocarbon Receptor (AhR).[8]
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| Raloxifene | MCF-7 | MTT Assay | Decreased cell viability | 10 µM and 20 µM | [6] |
| Raloxifene | MDA-MB-231 | Cell Viability Assay | Reduced cell viability | 10 µM | [8] |
| Analog Y134 | MDA-MB-231 | Cell Viability Assay | Reduced cell viability | 10 µM | [8] |
Key Observations:
-
Raloxifene effectively reduces the viability of ER-positive MCF-7 breast cancer cells.[6]
-
Raloxifene and its analog Y134 also exhibit antiproliferative effects in ER-negative MDA-MB-231 cells, with Y134 demonstrating a reduction in cell viability at a concentration of 10 µM.[8] This suggests an ER-independent mechanism of action for these compounds in certain cancer cell types.
Effects on Bone Cells In Vitro
Raloxifene is approved for the prevention and treatment of osteoporosis in postmenopausal women due to its estrogen-agonist effects on bone.[9][10] In vitro studies using osteoclast and osteoblast cell models help to elucidate the mechanisms underlying these bone-protective effects.
Comparative Effects on Osteoclasts and Osteoblasts
-
Osteoclasts: In vitro, both Raloxifene and estrogen have been shown to inhibit osteoclast differentiation and bone resorption activity.[10][11]
-
Osteoblasts: Raloxifene has been demonstrated to have direct protective effects on human osteoblasts.[12] It can increase the proliferation of osteoblasts in a concentration-dependent manner.[11] A study comparing Raloxifene, Tamoxifen (B1202), and estradiol (B170435) on a human osteoblast cell line found that all three compounds significantly increased cell numbers and the proportion of cells in the S phase of the cell cycle.[12]
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand (e.g., 17β-estradiol) for binding to the estrogen receptor.
Workflow:
Figure 1: Workflow for a competitive estrogen receptor binding assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Figure 2: Workflow for an MTT cell proliferation assay.
Signaling Pathways
Estrogen Receptor Signaling Pathway
Selective Estrogen Receptor Modulators (SERMs) like Raloxifene exert their effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors.[13]
Figure 3: Simplified estrogen receptor signaling pathway for SERMs.
Conclusion
The in vitro data presented in this guide highlights the nuanced activity of Raloxifene and its analogs. Modifications to the core Raloxifene structure can significantly impact estrogen receptor binding affinity and subsequent cellular responses. While Raloxifene demonstrates potent ERα binding and antiproliferative effects in ER-positive breast cancer cells, certain analogs may exhibit altered receptor affinity or even ER-independent mechanisms of action. The observed effects on bone cells in vitro provide a basis for the bone-protective properties of these compounds. This comparative guide serves as a valuable resource for the rational design and selection of Raloxifene analogs for further investigation in drug discovery and development programs.
References
- 1. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6′-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of raloxifene, tamoxifen and estradiol on human osteoblasts in vitro: estrogen receptor dependent or independent pathways of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unraveling the Inactivity of Raloxifene Bismethyl Ether as an AhR Activator: A Comparative Guide
For Immediate Release
A detailed analysis reveals the critical role of hydroxyl groups in the activation of the Aryl hydrocarbon Receptor (AhR) by Raloxifene, explaining the stark functional divergence of its bismethylated analog. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data, to elucidate the structure-activity relationship governing this interaction.
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental and endogenous compounds. While the selective estrogen receptor modulator, Raloxifene, has been identified as an activator of the AhR, its derivative, Raloxifene Bismethyl Ether, fails to elicit the same response. This guide dissects the molecular basis for this functional disparity, offering a comparative analysis of their performance and the experimental methodologies used in their evaluation.
The Decisive Role of Molecular Structure
At the heart of the differing activities of Raloxifene and this compound lies a subtle yet critical structural modification. Raloxifene possesses two hydroxyl (-OH) groups on its benzothiophene (B83047) core. In contrast, this compound has these hydroxyl groups replaced by methoxy (B1213986) (-OCH3) groups.
Computational modeling and structure-activity relationship studies suggest that the 6-hydroxyl group on the benzothiophene ring of Raloxifene is crucial for its function as an AhR agonist.[1] This hydroxyl group is believed to form a hydrogen bond with the backbone carbonyl groups of amino acid residues within the ligand-binding domain of the AhR, specifically with Isoleucine 349 and Valine 363.[1] The methylation of this hydroxyl group in this compound disrupts this potential for hydrogen bonding, thereby preventing the stable interaction required for receptor activation.[1]
Comparative Analysis of AhR Activation
The inability of this compound to activate the AhR has been demonstrated experimentally through reporter gene assays. In these assays, a reporter gene (e.g., luciferase) is placed under the control of an AhR-responsive element (AhRE). Activation of the AhR leads to the expression of the reporter gene, which can be quantified.
A study comparing various Raloxifene analogs provides clear quantitative evidence of this functional difference.[1][2] The data below, derived from an AhRE-luciferase reporter assay in Hepa1 cells, highlights the stark contrast in AhR activation between Raloxifene and its bismethylated counterpart, referred to as "Analog F" in the study.
| Compound | Concentration (µM) | AhR Transcriptional Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| TCDD (positive control) | 0.001 | ~14 |
| Raloxifene | 30 | ~4.5 |
| This compound (Analog F) | 30 | ~1.0 (No significant activation) |
| Analog A (Partial Antagonist) | 30 | ~1.0 |
| Analog E (Y134 - Agonist) | 30 | ~6.0 |
Data is approximated from graphical representations in the cited literature for illustrative purposes.[1][2][3]
As the table indicates, while Raloxifene and another analog (Analog E/Y134) show significant activation of the AhR-mediated reporter gene, this compound's activity is indistinguishable from the vehicle control, confirming its failure to activate the receptor.[1][2]
Experimental Methodologies
A cornerstone for assessing the activity of compounds like Raloxifene and its analogs on the AhR is the Aryl hydrocarbon Receptor Response Element (AhRE)-Luciferase Reporter Assay .
Protocol: AhRE-Luciferase Reporter Assay
-
Cell Culture and Transfection: Mouse hepatoma (Hepa1) cells are cultured in appropriate media. The cells are then transfected with a plasmid vector containing a luciferase reporter gene under the transcriptional control of multiple copies of the AhR responsive element (AhRE).
-
Compound Treatment: The transfected cells are seeded in multi-well plates and treated with the test compounds (e.g., Raloxifene, this compound) at various concentrations, a vehicle control (e.g., DMSO), and a potent AhR agonist as a positive control (e.g., TCDD). Cells are typically incubated for 12-24 hours.[1]
-
Cell Lysis: Following incubation, the culture medium is removed, and the cells are washed with a phosphate-buffered saline solution. A lysis buffer is then added to break open the cells and release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase substrate solution (containing luciferin (B1168401) and ATP) is injected into each well. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.
-
Data Analysis: The luminometer measures the intensity of the emitted light. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The final data is expressed as a fold change in luciferase activity relative to the vehicle-treated control cells.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the canonical AhR signaling pathway and the workflow of the key experimental assay.
Caption: Canonical AhR signaling pathway.
Caption: AhRE-Luciferase Reporter Assay Workflow.
Conclusion
The failure of this compound to activate the Aryl hydrocarbon Receptor is a direct consequence of a targeted structural modification: the methylation of its core hydroxyl groups. This alteration eliminates the potential for crucial hydrogen bonding within the AhR's ligand-binding domain, a prerequisite for the conformational changes that lead to receptor activation.
This comparative analysis underscores the high degree of specificity in ligand-receptor interactions and serves as a salient example for structure-based drug design. For researchers in pharmacology and toxicology, the case of Raloxifene versus its bismethyl ether derivative provides a clear and experimentally-supported model of how minor chemical modifications can lead to a complete loss of biological activity. This understanding is vital for the development of novel and selective AhR modulators.
References
Comparative Analysis: Cytotoxic Effects of Raloxifene Versus Its Glucuronide Metabolites
A comprehensive guide for researchers and drug development professionals on the differential cytotoxic profiles of the selective estrogen receptor modulator Raloxifene (B1678788) and its primary metabolites.
This guide provides an objective comparison of the cytotoxic performance of Raloxifene and its major glucuronide metabolites, Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide. The information presented is supported by experimental data to aid researchers, scientists, and professionals in the field of drug development in understanding the structure-activity relationship and the metabolic impact on the therapeutic efficacy of Raloxifene.
Data Presentation: Quantitative Comparison of Biological Activity
The cytotoxic effects of Raloxifene are intrinsically linked to its binding affinity to estrogen receptors (ERs), particularly in hormone-dependent cancer cells. The following table summarizes the available quantitative data, highlighting the significantly reduced biological activity of the glucuronide metabolites compared to the parent compound.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Raloxifene | Estrogen Receptor Binding | MCF-7 | ~10 µM (for 50% cell death) | [1][2] |
| Raloxifene-6-glucuronide | Estrogen Receptor Binding | - | 290 µM | [3] |
| Raloxifene-4'-glucuronide | Estrogen Receptor Binding | - | 370 µM / 370 nM | [4][5] |
Note: The IC50 values for the glucuronide metabolites reflect their binding affinity to the estrogen receptor, which is a key determinant of their activity in ER-positive cancer cells. A higher IC50 value indicates lower potency. One source indicates an IC50 of 370 nM for Raloxifene-4'-glucuronide's binding to the estrogen receptor, while another indicates 370 µM.[4][5] Regardless, both glucuronide metabolites exhibit substantially lower affinity for the estrogen receptor compared to Raloxifene. Studies have shown that in human breast cancer cells (MCF-7), these glucuronide conjugates are over two orders of magnitude less potent at inhibiting cell proliferation than Raloxifene.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of the cytotoxic effects of Raloxifene and its metabolites.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Culture: Human breast cancer cells (MCF-7) or other relevant cell lines are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well) and allowed to adhere overnight in a humidified atmosphere with 5% CO2 at 37°C.[6]
-
Drug Treatment: Cells are treated with various concentrations of Raloxifene or its metabolites for a predetermined duration (e.g., 24, 48, or 72 hours).[6][7] A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT (e.g., 5 mg/ml) is added to each well.[6] The plates are then incubated for a further 3-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or 0.04 M HCl in isopropanol, is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[6] Cell viability is expressed as a percentage of the control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of Raloxifene's cytotoxic effects.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are cultured and treated with the compounds as described above.
-
Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis.
-
Cell Lysis: Treated cells are lysed to release their cellular contents.
-
Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).
-
Detection: The cleavage of the substrate by the active caspase results in a color change or fluorescence, which can be quantified using a microplate reader.[8]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparing the cytotoxic effects of Raloxifene and its metabolites.
Signaling Pathways of Raloxifene-Induced Apoptosis
Raloxifene induces apoptosis through multiple signaling pathways. The two primary pathways are the mitochondrial (intrinsic) pathway and the p38 MAPK pathway.
Caption: Raloxifene's induction of apoptosis via the mitochondrial and p38 MAPK pathways.
Raloxifene's cytotoxic effects are primarily mediated through its interaction with estrogen receptors, leading to the induction of apoptosis. In ER-positive cells, Raloxifene can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, such as increasing Bax and decreasing Bcl-2 expression.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[4][8][9][10] Additionally, Raloxifene has been shown to induce apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) cascade, which can also lead to the activation of caspases.[5] In some cancer cell types, Raloxifene can also induce apoptosis through the cleavage of the pro-apoptotic protein BAD.[3] Furthermore, in estrogen receptor-negative cells, Raloxifene can induce apoptosis by activating the aryl hydrocarbon receptor (AhR).
References
- 1. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raloxifene, a selective estrogen receptor modulator, induces mitochondria-mediated apoptosis in human endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of mitochondrial apoptotic pathway by raloxifene and estrogen in human endometrial stromal ThESC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]
Validating the Lack of Estrogenic Activity of Raloxifene Bismethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Raloxifene Bismethyl Ether, focusing on validating its lack of estrogenic activity in contrast to its parent compound, Raloxifene, and the endogenous estrogen, 17β-Estradiol. This document synthesizes available data and presents detailed experimental protocols to support further research and development.
Executive Summary
Raloxifene is a well-characterized Selective Estrogen Receptor Modulator (SERM) with tissue-specific estrogen agonist and antagonist effects. Its pharmacological activity is contingent on its interaction with estrogen receptors (ERs). This compound is a derivative of Raloxifene in which the hydroxyl groups at positions 6 and 4' are replaced by methoxy (B1213986) groups. These hydroxyl groups are critical for high-affinity binding to the estrogen receptor. Consequently, this compound is widely reported as an estrogen receptor-inactive compound. This guide provides the rationale for this inactivity and the experimental frameworks to verify it.
Comparison of Estrogenic Activity
The estrogenic activity of a compound is primarily determined by its ability to bind to and activate estrogen receptors. The following table summarizes the comparative estrogenic activity of 17β-Estradiol, Raloxifene, and this compound.
| Compound | Structure | Estrogen Receptor α (ERα) Binding Affinity (IC50) | Estrogenic Activity (Reporter Gene Assay) |
| 17β-Estradiol |
| ~1 nM | Potent Agonist |
| Raloxifene |
| ~1 nM | Partial Agonist/Antagonist (tissue-specific) |
| This compound |
| Inactive | Inactive |
Experimental Protocols
To experimentally validate the lack of estrogenic activity of this compound, the following standard in vitro assays are recommended.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Objective: To determine the binding affinity (IC50) of a test compound for the estrogen receptor.
Materials:
-
Human recombinant Estrogen Receptor α (ERα)
-
[³H]-17β-Estradiol (radioligand)
-
Test compounds (this compound, Raloxifene, 17β-Estradiol)
-
Assay Buffer (e.g., Tris-based buffer)
-
Scintillation fluid and vials
-
Microplate and scintillation counter
Procedure:
-
A constant concentration of ERα and [³H]-17β-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (or reference compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand (e.g., using hydroxylapatite or size-exclusion chromatography).
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-Estradiol (IC50) is calculated by non-linear regression analysis.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce gene expression mediated by the estrogen receptor.
Objective: To determine if a test compound can activate the estrogen receptor and induce transcription of a reporter gene.
Materials:
-
A human cell line that expresses ERα (e.g., MCF-7 or T47D cells).
-
A plasmid vector containing an estrogen response element (ERE) linked to a luciferase reporter gene.
-
Cell culture medium and reagents.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are transiently or stably transfected with the ERE-luciferase reporter plasmid.
-
Transfected cells are plated in a multi-well plate and allowed to adhere.
-
Cells are then treated with various concentrations of the test compound or reference compounds (e.g., 17β-Estradiol as a positive control). A vehicle control (e.g., DMSO) is also included.
-
After an incubation period (typically 24 hours), the cells are lysed.
-
The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate.
-
The light produced by the luciferase reaction is measured using a luminometer.
-
The fold induction of luciferase activity relative to the vehicle control is calculated to determine the estrogenic (agonistic) activity of the compound. To test for antagonistic activity, the assay is performed in the presence of a fixed concentration of 17β-Estradiol.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: ER Competitive Binding Assay Workflow.
Caption: Luciferase Reporter Gene Assay Workflow.
Conclusion
The available evidence strongly indicates that this compound lacks estrogenic activity. This is attributed to the methylation of the hydroxyl groups that are essential for high-affinity binding to the estrogen receptor. While direct quantitative experimental data for this compound is sparse, likely due to its established inactivity, the provided experimental protocols for estrogen receptor binding and reporter gene assays offer a robust framework for researchers to formally validate this lack of activity and compare it to Raloxifene and other compounds of interest. This understanding is crucial for the development of new SERMs and for interpreting the structure-activity relationships of this important class of molecules.
Safety Operating Guide
Proper Disposal of Raloxifene Bismethyl Ether: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Raloxifene Bismethyl Ether is critical for protecting both laboratory personnel and the environment. As a potent pharmaceutical compound, improper disposal can lead to regulatory violations, environmental contamination, and potential health risks. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a research and development setting.
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These regulations mandate specific procedures for the management of hazardous pharmaceutical waste to prevent its release into the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including gloves, a lab coat, and eye protection. All handling of the solid compound that could generate dust should be performed in a chemical fume hood to minimize inhalation exposure. In the event of a spill, the area should be carefully cleaned. For small spills, wipe with a damp cloth and place the contaminated materials in a sealed container for disposal. Large spills should be managed by containing the spill and cleaning it up with appropriate absorbent materials, which must also be disposed of as hazardous waste.[4][5]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and any contaminated materials is incineration at a licensed hazardous waste facility.[2][4] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Cleaning materials from spills.
-
Rinsate from decontaminating non-disposable items.
-
-
Containerization: Place all segregated waste into clearly labeled, sealed, and leak-proof hazardous waste containers.[4][6][7]
-
Use containers compatible with the waste type (e.g., polyethylene (B3416737) for solids and liquids).
-
Containers must be securely closed to prevent spills.[7]
-
The container must be labeled with the words "Hazardous Waste" and clearly identify the contents, including "this compound".[4][6]
-
-
Storage: Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.[4]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration.[4][6]
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [2][6][8] Sewer disposal of hazardous pharmaceutical waste is banned by the EPA.[2][9]
Decontamination of Reusable Items
For non-disposable glassware and equipment, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the item with an appropriate organic solvent (e.g., ethanol (B145695) or methanol) to dissolve any residual compound.
-
Detergent Wash: Wash the item with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized or distilled water.
-
Waste Collection: All rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4]
Disposal of Empty Containers
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated. To decontaminate an empty container, it must be triple-rinsed with a solvent capable of removing the residue.[10][11] The rinsate from this process must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[11]
Quantitative Disposal Data Summary
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Solid Waste (unused compound, contaminated disposables) | Sealed, leak-proof, compatible container | "Hazardous Waste: this compound" | Incineration via licensed contractor |
| Liquid Waste (solutions, rinsate) | Sealed, leak-proof, compatible container | "Hazardous Waste: this compound" | Incineration via licensed contractor |
| Sharps (contaminated needles, etc.) | Puncture-resistant sharps container | "Hazardous Waste: Sharps" with contents | Incineration via licensed contractor |
| Empty Containers (triple-rinsed) | N/A | Deface original label | Regular trash |
graph Raloxifene_Disposal_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions Waste [label="this compound Waste Generated", fillcolor="#F1F3F4", fontcolor="#202124"]; Is_Empty [label="Is the container empty?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Triple_Rinse [label="Triple-rinse with appropriate solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect_Rinsate [label="Collect rinsate as hazardous liquid waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dispose_Container [label="Dispose of empty container in regular trash (label defaced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Segregate_Waste [label="Segregate from general waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Containerize [label="Place in a labeled, sealed, leak-proof hazardous waste container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in designated satellite accumulation area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contact_EHS [label="Contact EHS or licensed contractor for pickup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incineration [label="Dispose via incineration at a licensed facility", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logical Flow Waste -> Is_Empty; Is_Empty -> Triple_Rinse [label="Yes"]; Is_Empty -> Segregate_Waste [label="No"]; Triple_Rinse -> Collect_Rinsate; Collect_Rinsate -> Containerize; Triple_Rinse -> Dispose_Container; Segregate_Waste -> Containerize; Containerize -> Store; Store -> Contact_EHS; Contact_EHS -> Incineration;
}
Caption: Disposal workflow for this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. acs.org [acs.org]
- 9. dec.ny.gov [dec.ny.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Raloxifene Bismethyl Ether
This guide provides crucial safety and logistical information for the handling and disposal of Raloxifene Bismethyl Ether in a laboratory setting. The following procedures are based on best practices for handling potent pharmaceutical compounds and data from safety data sheets for structurally related molecules. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound upon receipt and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene (Double Gloving Recommended) | Safety Goggles with Side Shields | Disposable Gown | NIOSH-approved Respirator (e.g., N95) |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene | Safety Goggles with Side Shields | Lab Coat | As needed, based on risk assessment |
| Handling Solutions | Standard Laboratory Bench (if non-volatile) | Nitrile or Neoprene | Safety Glasses | Lab Coat | Not generally required |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Neoprene | Safety Goggles and Face Shield | Impervious Gown or Apron | NIOSH-approved Respirator |
Experimental Protocols: Handling and Storage
Safe handling and proper storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
Verify that the container is clearly labeled.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed.[1]
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust. Raloxifene is soluble in DMSO.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
Spill and Emergency Procedures: In the event of a spill, follow these steps:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including a respirator, impervious gown, heavy-duty gloves, and eye protection.
-
For solid spills, gently cover the spill with absorbent paper to avoid raising dust.[1]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with soap and water.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Waste contaminated with this compound must be handled as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.
Waste Categorization:
-
Trace Chemotherapy Waste: Items with less than 3% of the original amount of the drug remaining (e.g., empty vials, used gloves, gowns, and bench paper).[4] This type of waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[4]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, including partially full vials, grossly contaminated PPE, and materials used to clean up spills.[4] This waste is considered hazardous and must be disposed of in a black RCRA-rated hazardous waste container.[4]
Disposal Procedure:
-
Segregate waste into "trace" and "bulk" categories at the point of generation.
-
Place trace waste in designated yellow chemotherapy waste containers.
-
Place bulk waste in black, RCRA-approved hazardous waste containers.[4]
-
Ensure all waste containers are properly labeled with the contents and hazard warnings.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

